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Foundational

An In-depth Technical Guide to the Synonyms and Scientific Applications of Bis(2-hydroxyethyl)azanium

For Researchers, Scientists, and Drug Development Professionals Introduction In the scientific lexicon, precision in chemical nomenclature is paramount. The compound referred to as Bis(2-hydroxyethyl)azanium is a case in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the scientific lexicon, precision in chemical nomenclature is paramount. The compound referred to as Bis(2-hydroxyethyl)azanium is a case in point, where its identity is intrinsically linked to its chemical environment, specifically the pH. This guide provides an in-depth exploration of the synonyms for Bis(2-hydroxyethyl)azanium, its relationship with its neutral counterpart, diethanolamine, and its applications in scientific research and drug development. Understanding the nuances of its terminology is crucial for accurate experimental design, interpretation of results, and effective communication within the scientific community.

The Chemistry of Bis(2-hydroxyethyl)azanium: A Tale of Two Forms

Bis(2-hydroxyethyl)azanium is the protonated form of diethanolamine (DEA), a secondary amine and a diol.[1][2] The interchange between these two forms is a simple acid-base reaction governed by the pKa of diethanolamine, which is approximately 8.9.[3][4] This means that in an aqueous solution, the equilibrium between the neutral amine (diethanolamine) and its protonated cation (Bis(2-hydroxyethyl)azanium) is dependent on the pH of the solution.

  • At a pH below the pKa (e.g., in acidic to neutral conditions) , the equilibrium favors the protonated form, Bis(2-hydroxyethyl)azanium .

  • At a pH above the pKa (e.g., in alkaline conditions) , the equilibrium shifts towards the neutral, unprotonated form, diethanolamine .

This pH-dependent behavior is fundamental to its various applications, from its use as a buffering agent to its role in chemical synthesis.[5]

A Comprehensive Guide to Synonyms

The nomenclature used in scientific literature can vary depending on the context, the chemical registry, and historical naming conventions. Below is a detailed breakdown of the synonyms for both the protonated and neutral forms.

Synonyms for the Protonated Cation: Bis(2-hydroxyethyl)azanium

This form is explicitly a cation and its name reflects the presence of a positively charged nitrogen atom.

  • Bis(2-hydroxyethyl)ammonium : This is the most common and easily recognizable synonym. The "-ammonium" suffix clearly indicates the protonated amine group.[3]

  • Diethanolammonium : A shortened, yet still accurate, name that is frequently used.

  • Bis-(2-hydroxyethyl)ammonium : A variation in punctuation that does not alter the chemical meaning.[3]

  • N,N-Bis(2-hydroxyethyl)ammonium : This nomenclature specifies that the two hydroxyethyl groups are attached to the nitrogen atom.

  • 2-Hydroxy-N-(2-hydroxyethyl)ethan-1-aminium : A more systematic IUPAC-style name.

These names are most appropriately used when discussing the compound in acidic solutions or as part of an ionic salt with a counter-ion (e.g., Bis(2-hydroxyethyl)ammonium chloride).

Synonyms for the Neutral Compound: Diethanolamine (DEA)

When the compound is in its unprotonated, neutral state, a different set of names is employed.

  • Diethanolamine (DEA) : This is the most widely used and accepted common name.[1][6]

  • 2,2'-Iminodiethanol : This name treats the compound as two ethanol molecules joined by an imino (-NH-) group.[5][6]

  • Bis(2-hydroxyethyl)amine : This name clearly describes the structure of the molecule.[5]

  • 2,2'-Dihydroxydiethylamine : Another descriptive name highlighting the two hydroxyl groups and the diethylamine core.[5]

  • N,N-Diethanolamine : Emphasizes the substitution on the nitrogen atom.

The choice of synonym often depends on the specific focus of the research. For instance, in industrial contexts, "Diethanolamine" or "DEA" is prevalent, while in coordination chemistry, "Bis(2-hydroxyethyl)amine" might be used to emphasize its ligand properties.

Chemical Identifiers and Properties

For unambiguous identification, especially in regulatory and patent literature, chemical identifiers are essential.

Identifier/PropertyValueSource(s)
CAS Number (Diethanolamine) 111-42-2[5][6]
Molecular Formula (Diethanolamine) C4H11NO2[5]
Molecular Weight (Diethanolamine) 105.14 g/mol [5]
Molecular Formula (Bis(2-hydroxyethyl)azanium) C4H12NO2+[3]
Molecular Weight (Bis(2-hydroxyethyl)azanium) 106.14 g/mol [3]
pKa of Diethanolamine ~8.9[3][4]
Appearance Colorless, viscous liquid or white solid[1][7]
Solubility Miscible in water[1]

The Significance of Protonation State in Scientific Applications

The ability of diethanolamine to exist in both a neutral and a charged form is the cornerstone of its utility in various scientific fields.

Buffering Agent in Biological and Chemical Assays

The pKa of diethanolamine, around 8.9, makes it an effective buffering agent for maintaining a stable pH in the alkaline range. This is particularly valuable in enzymatic assays where a specific and constant pH is required for optimal enzyme activity.

Experimental Protocol: Preparation of a Diethanolamine Buffer (1.0 M, pH 9.8) for Alkaline Phosphatase Assays

This protocol describes the preparation of a diethanolamine buffer, a common reagent in alkaline phosphatase-based enzyme-linked immunosorbent assays (ELISAs).

Materials:

  • Diethanolamine (DEA)

  • Magnesium chloride (MgCl2)

  • Hydrochloric acid (HCl), 5 M

  • Deionized water

  • pH meter calibrated for alkaline range

  • Stir plate and stir bar

  • Graduated cylinders and beakers

Procedure:

  • Initial Dissolution : In a beaker, dissolve 105.14 g of diethanolamine in approximately 800 mL of deionized water. Stir until the solution is homogeneous. The dissolution of DEA is exothermic, so allow the solution to cool to the desired final temperature before pH adjustment.

  • Addition of Cofactor : Add 0.1 g of MgCl2 to the solution and stir until it is completely dissolved. Magnesium ions are often a required cofactor for alkaline phosphatase activity.

  • pH Adjustment : Place the beaker in a water bath at 37°C, the standard temperature for this enzymatic assay.[8] Place a calibrated pH electrode in the solution. Slowly add 5 M HCl dropwise while continuously stirring and monitoring the pH. The goal is to reach a stable pH of 9.8.[8][9] The temperature control during this step is critical as the pH of amine buffers is temperature-dependent.

  • Final Volume Adjustment : Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to 1 L.

  • Storage : Store the buffer in a tightly sealed container at 4°C. The buffer should be prepared fresh for optimal performance.[8][9]

Causality and Self-Validation:

  • Why a high concentration (1.0 M)? A higher buffer concentration provides greater buffering capacity, resisting pH changes that might occur due to the enzymatic reaction itself or the addition of other reagents.

  • Why adjust the pH at 37°C? The pKa of diethanolamine, and thus the pH of the buffer, is temperature-dependent. Adjusting the pH at the reaction temperature ensures the desired pH is maintained during the experiment.

  • Self-Validation : The stability of the pH reading before and after the final volume adjustment, and after a brief period of storage, validates the proper preparation of the buffer.

Role in Drug Formulation and Development

In pharmaceutical sciences, diethanolamine and its protonated form are utilized in several ways:

  • pH Adjustment : To adjust the pH of formulations to enhance drug solubility, stability, and absorption.[1]

  • Emulsifying Agent : In the form of diethanolamides, it acts as a surfactant and emulsifier in creams and lotions.

  • Salt Formation : Reacting an acidic active pharmaceutical ingredient (API) with diethanolamine can form a diethanolammonium salt. This can improve the API's solubility and bioavailability.

Precursor in Chemical Synthesis

Diethanolamine serves as a versatile building block in organic synthesis. For example, it is a precursor in the synthesis of morpholine.[1] Its nucleophilic amine and hydroxyl groups allow it to participate in a variety of chemical reactions.

Analytical Techniques for Characterization

Distinguishing between diethanolamine and Bis(2-hydroxyethyl)azanium, and quantifying their relative concentrations, can be achieved through several analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy can be used to study the protonation state of diethanolamine. The chemical shifts of the protons and carbons adjacent to the nitrogen atom are sensitive to the protonation state.[10][11] In the protonated form, these signals will shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the positive charge.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : The vibrational modes of the N-H bond in Bis(2-hydroxyethyl)azanium will give rise to distinct peaks in the IR spectrum that are absent in the spectrum of diethanolamine.[12][13] The O-H and C-N stretching frequencies can also be affected by protonation.

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) can be used to directly observe the protonated molecule, Bis(2-hydroxyethyl)azanium, as an ion with a specific mass-to-charge ratio (m/z).

  • Chromatographic Methods : Techniques like gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (GC-MS or LC-MS), can be used to separate and quantify diethanolamine in various matrices.[14][15] Derivatization is often employed in GC to improve the volatility and thermal stability of the analyte.

Visualizing the Nomenclature

The following diagrams, generated using the DOT language, illustrate the relationships between the synonyms and the chemical equilibrium.

Relationship of Synonyms

Synonyms cluster_cation Protonated Form (Cation) cluster_neutral Neutral Form Bis(2-hydroxyethyl)azanium Bis(2-hydroxyethyl)azanium Bis(2-hydroxyethyl)ammonium Bis(2-hydroxyethyl)ammonium Bis(2-hydroxyethyl)azanium->Bis(2-hydroxyethyl)ammonium Common Synonym Diethanolammonium Diethanolammonium Bis(2-hydroxyethyl)ammonium->Diethanolammonium Abbreviation Diethanolamine (DEA) Diethanolamine (DEA) 2,2'-Iminodiethanol 2,2'-Iminodiethanol Diethanolamine (DEA)->2,2'-Iminodiethanol Systematic Name Bis(2-hydroxyethyl)amine Bis(2-hydroxyethyl)amine 2,2'-Iminodiethanol->Bis(2-hydroxyethyl)amine Descriptive Name

Caption: Synonym map for the protonated and neutral forms.

Protonation Equilibrium

Equilibrium Diethanolamine Diethanolamine Bis(2-hydroxyethyl)azanium Bis(2-hydroxyethyl)azanium Diethanolamine->Bis(2-hydroxyethyl)azanium + H+ (Acidic pH) Bis(2-hydroxyethyl)azanium->Diethanolamine - H+ (Alkaline pH)

Caption: pH-dependent equilibrium between the two chemical forms.

Conclusion

A thorough understanding of the synonyms and the underlying chemistry of Bis(2-hydroxyethyl)azanium and diethanolamine is indispensable for professionals in research and drug development. The choice of name is not merely semantic; it reflects the chemical state of the molecule, which in turn dictates its function and application. By appreciating the significance of the protonation state and employing precise nomenclature, scientists can ensure clarity, reproducibility, and accuracy in their work.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3736299, Bis(2-hydroxyethyl)azanium. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7767, N-Methyldiethanolamine. Retrieved from [Link].

  • Ataman Kimya. DIETHANOLAMINE. Retrieved from [Link].

  • BDMAEE. diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals. (2025, July 7). Retrieved from [Link].

  • HONRY CHEMICAL. How Is Diethanolamine Manufactured. (2025, September 3). Retrieved from [Link].

  • ResearchGate. IR spectra of DEA (a) pure DEA, (b) regenerated DEA with complex, (c)... Retrieved from [Link].

  • Open-i. FTIR Spectra of BPA (1) and its salts (1a–e). Retrieved from [Link].

  • ResearchGate. IR AND FT RAMAN SPECTROSCOPY STUDY OF VIBRATIONAL ANALYSIS OF DIETHANOLAMINE. Retrieved from [Link].

  • National Center for Biotechnology Information. DIETHANOLAMINE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link].

  • MDPI. Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids. (2025, December 15). Retrieved from [Link].

  • ACS Publications. NMR Characterization of Carbon Dioxide Chemical Absorption with Monoethanolamine, Diethanolamine, and Triethanolamine. (2013, August 21). Retrieved from [Link].

  • EBSCO. Diethanolamine (DEA) | Health and Medicine | Research Starters. Retrieved from [Link].

  • National Center for Biotechnology Information. Diethanolamine - Some Industrial Chemicals. Retrieved from [Link].

  • Tradeasia. Diethanolamine in Manufacturing: Key Applications and Insights. Retrieved from [Link].

  • PubMed. A continuous-flow method for the determination of the activity of serum alkaline phosphatase in diethanolamine buffer. Retrieved from [Link].

  • ACS Publications. Alkaline Phosphatase Assay Based on the Chromogenic Interaction of Diethanolamine with 4-Aminophenol. (2018, April 23). Retrieved from [Link].

  • Journal UII. Catalytic Synthesis of Diethanolamide Surfactant from Used Cooking Oil. (2020, August 3). Retrieved from [Link].

  • IUCr Journals. Bis(2-hydroxyethyl)ammonium 2-bromophenolate. Retrieved from [Link].

  • ACS Publications. Physical Solubility and Diffusivity of CO2 in Aqueous Diethanolamine Solutions. (2001, February 22). Retrieved from [Link].

  • MDPI. Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. (2023, March 7). Retrieved from [Link].

  • OJS. Determination of free Diethanolamine content. Retrieved from [Link].

  • FooDB. Showing Compound Diethanolamine (FDB023372). (2011, September 21). Retrieved from [Link].

  • PMC. Tris(2-hydroxyethyl)ammonium-Based Protic “Ionic Liquids”: Synthesis and Characterization. (2024, April 24). Retrieved from [Link].

  • ACS Publications. Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through 1H NMR and 13C NMR. (2024, June 15). Retrieved from [Link].

  • ResearchGate. Scheme of bis(2-hydroxyethyl)ammonium erucate formation. Retrieved from [Link].

  • ResearchGate. Structure of bis(2-hydroxyethyl)ammonium acetate [BHEAA]. Retrieved from [Link].

  • Shimadzu. Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. Retrieved from [Link].

  • EPA. Diethanolamine. Retrieved from [Link].

  • National Institute of Standards and Technology. Diethanolamine - the NIST WebBook. Retrieved from [Link].

  • Wikipedia. Diethanolamine. Retrieved from [Link].

Sources

Exploratory

Thermophysical Profiling and Formulation Dynamics of Bis(2-hydroxyethyl)ammonium Salts

Molecular Architecture and the Causality of Physical State Bis(2-hydroxyethyl)ammonium salts—frequently classified as diethanolammonium-based protic ionic liquids (PILs)—represent a highly tunable class of solvents, exci...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and the Causality of Physical State

Bis(2-hydroxyethyl)ammonium salts—frequently classified as diethanolammonium-based protic ionic liquids (PILs)—represent a highly tunable class of solvents, excipients, and active pharmaceutical ingredient (API) counterions. Synthesized via the stoichiometric proton transfer from a Brønsted acid to bis(2-hydroxyethyl)amine, these salts possess a unique structural signature: the cation features two terminal hydroxyl groups that establish a dense, three-dimensional hydrogen-bonding network.

As an application scientist, I emphasize to my teams that the physical properties of these salts (density, viscosity, and phase behavior) are not arbitrary data points; they are deterministic outcomes of their molecular architecture.

  • Density and the Packing Effect: The density of these salts is strictly governed by the packing efficiency of the constituent ions. As the alkyl chain length of the organic anion increases, the free volume within the liquid lattice expands, leading to a monotonic decrease in density. For example, thermophysical characterization confirms that density strictly follows the sequence of [BHEA][Butanoate] > [BHEA][Pentanoate][1].

  • Viscosity and Hydrogen Bonding: The baseline viscosity of [BHEA] salts is inherently high due to the robust hydrogen-bonding network between the cation's hydroxyl groups and the anion. When paired with long-chain unsaturated fatty acids, such as in bis(2-hydroxyethyl)ammonium erucate, the resulting PIL exhibits exceptionally high kinematic viscosity at room temperature, which drops sharply upon heating due to the thermal disruption of Van der Waals forces[2]. Conversely, incorporating these salts into aqueous solutions or binary mixtures with alcohols drastically lowers viscosity by interrupting the pure PIL lattice, a critical mechanism for optimizing mass transfer in industrial applications[3].

G2 A Anion Chain Length (e.g., C2 to C22) B Free Volume Increases (Packing Effect) A->B C Van der Waals Forces Increase A->C D Density Decreases B->D E Viscosity Increases C->E

Causality of anion chain length on the density and viscosity of PILs.

Quantitative Thermophysical Data

To facilitate formulation decisions, the following table synthesizes the core physical properties of key [BHEA] salts based on recent empirical profiling.

Protic Ionic Liquid (PIL)Anion TypeMolecular WeightRelative DensityViscosity ProfilePrimary Application
[BHEA][Acetate] C2 Carboxylate165.19 g/mol HighModerateAqueous excipient, taste modulation
[BHEA][Propionate] C3 Carboxylate179.21 g/mol Medium-HighModeratePolar solvent, CO2 capture
[BHEA][Butanoate] C4 Carboxylate193.24 g/mol MediumMedium-HighSolubilization agent
[BHEA][Erucate] C22:1 Fatty Acid~443.7 g/mol Very LowExceptionally HighBio-lubricant, tribology
[BHEA][Sulphite] Inorganic204.25 g/mol HighModerateAntioxidant, reducing agent

Self-Validating Experimental Protocol: Rheological and Volumetric Profiling

In physical chemistry, relying on nominal purity is a critical error. Water is the ultimate plasticizer for PILs; even 1,000 ppm of absorbed atmospheric moisture can slash the dynamic viscosity of a [BHEA] salt by an order of magnitude, rendering thermophysical models useless.

To ensure absolute scientific integrity, the following protocol is engineered as a self-validating system . Every step contains an internal check to guarantee that the measured properties reflect the pure substance, not an environmental artifact.

Step 1: Synthesis and Stringent Dehydration
  • Neutralization: React equimolar amounts of bis(2-hydroxyethyl)amine and the selected Brønsted acid in a jacketed glass reactor under a dry nitrogen atmosphere. Causality: The nitrogen blanket prevents the oxidative degradation of the amine, which would otherwise introduce colored impurities and alter the molecular weight distribution.

  • Vacuum Drying: Subject the synthesized [BHEA] salt to high-vacuum drying ( 10−3 mbar) at 333.15 K for a minimum of 48 hours.

  • Validation Check (Moisture Control): Extract a 1 mL aliquot using a gas-tight syringe and perform a coulometric Karl Fischer titration. Do not proceed to rheological testing unless the water content is strictly <150 ppm (a threshold established in rigorous binary mixture studies[3]).

Step 2: Simultaneous Density and Viscosity Measurement
  • Instrument Preparation: Utilize a rotational automated viscometer (e.g., Anton Paar Stabinger SVM 3000/3001) equipped with a highly precise Peltier temperature control unit[1].

  • Sample Injection: Inject the anhydrous PIL directly into the measuring cell using a gas-tight syringe. Causality: Exposing the sample to ambient air during transfer will cause rapid hygroscopic absorption, immediately compromising the viscosity data.

  • Thermal Gradient Profiling: Program the instrument to record density ( ρ ) and dynamic viscosity ( η ) across a thermal gradient from 293.15 K to 353.15 K in 5 K increments. Allow 15 minutes of equilibration time at each step.

  • Validation Check (Hysteresis Loop): Upon reaching 353.15 K, program a reverse cooling cycle back to 293.15 K. Compare the heating and cooling curves. Hysteresis indicates failure. If the curves do not perfectly overlap, the sample either underwent thermal degradation at high temperatures or absorbed moisture during the run. Only perfectly overlapping data sets are valid for publication or formulation modeling.

G A Bis(2-hydroxyethyl)amine + Brønsted Acid B Exothermic Neutralization (Inert Atmosphere) A->B C Vacuum Dehydration (Validation: <150 ppm H2O) B->C D Thermophysical Profiling (Validation: Zero Hysteresis) C->D

Synthesis and self-validating profiling workflow for [BHEA] salts.

Applications in Drug Development and Formulation

Understanding the physical properties of [BHEA] salts unlocks advanced capabilities in pharmaceutical formulation:

  • API Solubilization and Bioavailability: The [BHEA] cation is frequently utilized as a counterion to formulate acidic APIs into liquid or low-melting salt forms. The use of bis(2-hydroxyethyl)ammonium in the synthesis of biobased ionic liquids leads to a drastic decrease in melting temperatures, transforming poorly soluble crystalline drugs into highly bioavailable liquid formulations[4].

  • Excipient Interaction and Taste Masking: In aqueous solutions, [BHEA] salts exhibit strong solute-solvent interactions. For instance, bis(2-hydroxyethyl)ammonium acetate has been shown to interact substantially with D-fructose. The volumetric properties and changes in hydrogen bonding directly influence the perceived sweetness intensity, offering a novel vector for taste modulation in pediatric syrups[5].

  • Antioxidant Stabilization: Specific variants, such as bis((2-hydroxyethyl)ammonium) sulphite, leverage the reducing capabilities of the sulphite anion combined with the stabilizing hydrogen-bonding network of the cation. This makes it a potent antioxidant and enzyme stabilizer in sensitive biologic formulations[6].

References

  • Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive Source: MDPI URL:[Link]

  • Densities and Viscosities of Binary Mixture of the Ionic Liquid Bis(2-hydroxyethyl)ammonium Propionate with Methanol, Ethanol, and 1-Propanol Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Thermophysical Characterization of Protic Ionic Liquids: Density Measurements, Group Contribution Method, and PC-SAFT Modeling Application Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Phase Behavior and Physical Properties of New Biobased Ionic Liquid Crystals Source: PubMed (National Institutes of Health) URL:[Link]

  • Effect of 2-hydroxyethylammonium acetate based protic ionic liquids on thermophysical properties and taste behavior of D-fructose in aqueous solutions Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Protonation of Diethanolamine and the Formation of Bis(2-hydroxyethyl)azanium

This guide provides a comprehensive technical overview of the protonation of diethanolamine (DEA), a fundamental reaction with significant implications across various scientific and industrial domains, including pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the protonation of diethanolamine (DEA), a fundamental reaction with significant implications across various scientific and industrial domains, including pharmaceuticals, gas treatment, and cosmetic formulations. We will delve into the core principles of this acid-base reaction, the formation and characteristics of the resulting bis(2-hydroxyethyl)azanium cation, and detailed methodologies for its characterization.

Introduction to Diethanolamine: A Multifunctional Building Block

Diethanolamine (DEA), with the chemical formula HN(CH₂CH₂OH)₂, is a versatile organic compound that is both a secondary amine and a diol.[1] This bifunctionality imparts upon it unique chemical properties, including its action as a weak base and its high solubility in water.[1][2] At room temperature, pure DEA is a white solid, though it often appears as a colorless, viscous liquid due to its hygroscopic nature and tendency to supercool.[1] Its utility spans a wide range of applications, from being a surfactant and corrosion inhibitor to a key component in the removal of acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from natural gas streams.[1][2][3][4]

The basicity of the secondary amine group is central to many of its applications. This guide will focus on the fundamental reaction of this amine group with a proton (H⁺) to form the corresponding cation, bis(2-hydroxyethyl)azanium.

The Protonation Reaction: From Amine to Azanium

The protonation of diethanolamine is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a proton acceptor (a Brønsted-Lowry base). When an acid is introduced, the nitrogen atom readily accepts a proton, forming a coordinate covalent bond and resulting in the formation of the bis(2-hydroxyethyl)azanium cation.[5]

Reaction Scheme:

Protonation cluster_DEA Diethanolamine (DEA) cluster_Azanium Bis(2-hydroxyethyl)azanium DEA HN(CH₂CH₂OH)₂ equilibrium DEA->equilibrium H_plus + H⁺ Azanium [H₂N⁺(CH₂CH₂OH)₂] equilibrium->Azanium DEA_struct Azanium_struct

Caption: Protonation of Diethanolamine to form Bis(2-hydroxyethyl)azanium.

This equilibrium is governed by the pKa of diethanolamine, which is a measure of the acidity of its conjugate acid, the bis(2-hydroxyethyl)azanium ion.

Quantitative Understanding: The pKa of Diethanolamine

The pKa is a critical parameter for predicting the extent of protonation at a given pH. For diethanolamine, the pKa is approximately 8.88 at 25°C.[6][7][8][9] This indicates that diethanolamine is a moderately weak base.

The Henderson-Hasselbalch equation can be used to determine the relative amounts of the protonated (azanium) and unprotonated (amine) forms at a specific pH:

pH = pKa + log([DEA]/[Bis(2-hydroxyethyl)azanium])

This relationship is fundamental for applications such as the preparation of diethanolamine-based buffer solutions, which are effective in the pH range of approximately 8.0 to 10.0.[6]

Parameter Value Source
pKa (at 25°C)8.88[6][7][8][9]
Molar Mass105.14 g/mol [5]
Melting Point28 °C[6][9]
Boiling Point217 °C/150 mmHg[6][9]
Density1.097 g/mL at 25 °C[6][9]

Experimental Characterization of Protonation

The protonation of diethanolamine and the formation of the bis(2-hydroxyethyl)azanium ion can be monitored and characterized using several analytical techniques.

Potentiometric Titration for pKa Determination

Potentiometric titration is a standard method for determining the pKa of an acid or a base. This involves the gradual addition of a strong acid (e.g., HCl) to a solution of diethanolamine while monitoring the pH.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

    • Accurately weigh a sample of diethanolamine and dissolve it in deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the diethanolamine solution into a beaker with a magnetic stirrer.

    • Immerse the pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Record the initial pH of the diethanolamine solution.

    • Add the standardized HCl solution in small, precise increments (e.g., 0.1-0.5 mL).

    • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the diethanolamine has been neutralized).

TitrationWorkflow A Prepare Standardized 0.1 M HCl D Titrate DEA with HCl, Recording pH and Volume A->D B Prepare 0.1 M Diethanolamine Solution B->D C Calibrate pH Meter C->D E Plot Titration Curve (pH vs. Volume HCl) D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide detailed structural information and confirm the protonation of diethanolamine.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for observing the changes in the chemical environment of the nuclei upon protonation.

  • ¹H NMR: Upon protonation, the electron density around the nitrogen atom decreases, leading to a deshielding of the adjacent methylene protons (-CH₂-). This results in a downfield shift of their corresponding signals in the ¹H NMR spectrum.[10]

  • ¹³C NMR: Similarly, the carbon atoms adjacent to the nitrogen will also experience a downfield shift in the ¹³C NMR spectrum upon protonation.[10]

Experimental Protocol (¹H NMR):

  • Sample Preparation:

    • Prepare two samples:

      • A solution of diethanolamine in a suitable deuterated solvent (e.g., D₂O).

      • A second sample of diethanolamine in the same solvent, acidified with a strong acid (e.g., DCl in D₂O) to ensure complete protonation.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra for both samples using a high-resolution NMR spectrometer.

  • Data Analysis:

    • Compare the chemical shifts of the methylene protons in the two spectra. A downfield shift in the acidified sample confirms protonation.

FTIR spectroscopy can be used to identify the functional groups present in a molecule. The protonation of the amine group in diethanolamine leads to the appearance of new vibrational modes associated with the N-H⁺ bond.

  • Key Vibrational Bands:

    • N-H stretch (amine): In unprotonated diethanolamine, a broad absorption band is typically observed in the region of 3350-3050 cm⁻¹.

    • N-H⁺ stretch (azanium): Upon protonation, a new, often broad and complex, absorption band appears in the region of 3000-2500 cm⁻¹, corresponding to the stretching vibration of the newly formed N-H⁺ bond.

    • N-H⁺ bend (azanium): A bending vibration for the N-H⁺ group can also be observed around 1600-1500 cm⁻¹.[11]

Experimental Protocol (FTIR):

  • Sample Preparation:

    • Acquire an FTIR spectrum of pure diethanolamine (as a liquid film or in a suitable solvent).

    • Prepare a sample of a salt of bis(2-hydroxyethyl)azanium (e.g., by reacting diethanolamine with an equimolar amount of a strong acid and evaporating the solvent).

    • Acquire an FTIR spectrum of the azanium salt.

  • Data Analysis:

    • Compare the two spectra, looking for the appearance of the characteristic N-H⁺ stretching and bending vibrations in the spectrum of the azanium salt.

Applications of Diethanolamine Protonation

The ability of diethanolamine to be protonated is central to many of its industrial and laboratory applications.

  • Buffer Solutions: As previously mentioned, the equilibrium between diethanolamine and its conjugate acid allows for the preparation of buffer solutions with a pH around 9.[6][12] These are used in various chemical and biological applications.[12][13][14][15][16]

  • Gas Sweetening: In the oil and gas industry, aqueous solutions of diethanolamine are used to remove acidic gases like H₂S and CO₂.[1][2][4] The basic diethanolamine reacts with these acidic gases in an absorption column. The protonated diethanolamine and carbamate species are then heated in a stripping column to release the pure acidic gases, regenerating the diethanolamine for reuse.

  • Pharmaceuticals and Cosmetics: Diethanolamine and its protonated form are used as emulsifiers, pH adjusters, and dispersing agents in a variety of pharmaceutical and cosmetic formulations.[3][6][17][18] Its ability to neutralize acidic components is crucial for product stability and performance.

Conclusion

The protonation of diethanolamine to form the bis(2-hydroxyethyl)azanium cation is a fundamental acid-base reaction with broad scientific and industrial relevance. A thorough understanding of the pKa of diethanolamine and the ability to characterize this reaction using techniques such as potentiometric titration, NMR, and FTIR spectroscopy are essential for researchers and professionals working with this versatile compound. The principles and protocols outlined in this guide provide a solid foundation for further investigation and application of diethanolamine and its protonated derivatives.

References

  • National Center for Biotechnology Information. "Diethanolamine." PubChem Compound Database, CID=8113, [Link] (accessed Mar. 15, 2024).

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  • Wikipedia. "Diethanolamine." [Link] (accessed Mar. 15, 2024).

  • Ataman Kimya. "DIETHANOLAMINE." [Link] (accessed Mar. 15, 2024).

  • Carl ROTH. "Diethanolamine buffer solution pH 10.0." [Link] (accessed Mar. 15, 2024).

  • Littel, R. J., et al. "NMR Characterization of Carbon Dioxide Chemical Absorption with Monoethanolamine, Diethanolamine, and Triethanolamine." Industrial & Engineering Chemistry Research, vol. 52, no. 35, 2013, pp. 12264–12271. ACS Publications, [Link].

  • Oscarson, J. L., et al. "Thermodynamics of protonation of alkanolamines in aqueous solution to 325°c." Thermochimica Acta, vol. 121, 1987, pp. 241-251.
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  • Gerasimova, Y. V., et al. "Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive." Lubricants, vol. 11, no. 3, 2023, p. 113. MDPI, [Link].

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Exploratory

A Technical Guide to the Solubility of Bis(2-hydroxyethyl)azanium in Various Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of the Bis(2-hydroxyethyl)azanium cation, the protonated form of diethanolamine. Intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of the Bis(2-hydroxyethyl)azanium cation, the protonated form of diethanolamine. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers qualitative and semi-quantitative solubility profiles across a spectrum of solvent classes, and provides a detailed, field-proven experimental protocol for precise quantitative determination. By elucidating the interplay between solute-solvent interactions, this guide serves as a critical resource for optimizing experimental design, formulation development, and chemical processes involving this versatile organic cation.

Introduction: The Chemical Identity and Significance of Bis(2-hydroxyethyl)azanium

Bis(2-hydroxyethyl)azanium, systematically named bis(2-hydroxyethyl)ammonium, is the cationic form of diethanolamine (DEA), an organic compound featuring both secondary amine and diol functionalities. The protonation of the nitrogen atom in diethanolamine yields the Bis(2-hydroxyethyl)azanium cation, a species of significant interest in various chemical and pharmaceutical applications. Its utility spans from its role as a component in buffer solutions and gas sweetening processes to its presence in the formulation of detergents, cosmetics, and potential drug delivery systems.[1]

The solubility of Bis(2-hydroxyethyl)azanium salts is a fundamental physicochemical property that dictates their behavior and efficacy in diverse applications. A thorough understanding of its solubility profile is paramount for scientists and researchers to control reaction kinetics, design stable formulations, and predict the environmental fate of this compound. This guide provides an in-depth exploration of these solubility characteristics, grounded in established chemical principles and supported by available literature.

Theoretical Framework: Principles Governing Solubility

The solubility of an ionic compound, such as a salt of Bis(2-hydroxyethyl)azanium, in a given solvent is governed by a thermodynamic equilibrium. Dissolution occurs when the Gibbs free energy of the system decreases, a process influenced by both enthalpy and entropy changes. The adage "like dissolves like" provides a foundational, albeit simplified, principle.[2] For Bis(2-hydroxyethyl)azanium salts, solubility is primarily dictated by the following factors:

  • Solute-Solvent Interactions: The ability of solvent molecules to overcome the lattice energy of the salt through favorable interactions with the Bis(2-hydroxyethyl)azanium cation and its corresponding anion is the primary driver of dissolution. These interactions are multifaceted and include:

    • Ion-Dipole Interactions: Polar solvents possess a permanent dipole moment, allowing them to orient themselves around the ions and stabilize them in solution.

    • Hydrogen Bonding: The two hydroxyl (-OH) groups and the protonated amine group (-NH2+) of the Bis(2-hydroxyethyl)azanium cation are potent hydrogen bond donors. Solvents that are effective hydrogen bond acceptors will exhibit enhanced solubility.

    • Van der Waals Forces: These weaker, non-specific interactions also contribute to the overall solvation energy.

  • Solvent Properties: The intrinsic properties of the solvent play a crucial role:

    • Polarity and Dielectric Constant: High-polarity solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, thus promoting dissociation and dissolution.

    • Protic vs. Aprotic Nature: Polar protic solvents, containing O-H or N-H bonds, can act as hydrogen bond donors and are generally excellent solvents for ionic compounds.[3] Polar aprotic solvents, which lack these bonds but still possess a significant dipole moment, can also be effective, particularly in solvating cations.[3]

    • Size and Shape of Solvent Molecules: Steric hindrance can affect the ability of solvent molecules to effectively surround and stabilize the ions.

The interplay of these factors determines the extent to which a Bis(2-hydroxyethyl)azanium salt will dissolve in a particular solvent. The following diagram illustrates the key molecular interactions involved in the dissolution process.

cluster_solute Bis(2-hydroxyethyl)azanium Salt Crystal Lattice cluster_solvent Solvent Molecules cluster_dissolution Dissolution Process cluster_solvated_ions Solvated Ions in Solution cation Bis(2-hydroxyethyl)azanium Cation anion Anion cation->anion Ionic Bond dissolution_label Overcoming Lattice Energy cation->dissolution_label Solute-Solvent Interactions anion->dissolution_label Solute-Solvent Interactions polar_protic Polar Protic (e.g., Water, Methanol) polar_protic->dissolution_label Strong Ion-Dipole & H-Bonding polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) polar_aprotic->dissolution_label Ion-Dipole nonpolar Nonpolar (e.g., Hexane, Toluene) nonpolar->dissolution_label Weak van der Waals solvated_cation Solvated Cation dissolution_label->solvated_cation Solvation solvated_anion Solvated Anion dissolution_label->solvated_anion Solvation

Caption: Key interactions in the dissolution of a Bis(2-hydroxyethyl)azanium salt.

Solubility Profile of Bis(2-hydroxyethyl)azanium Salts

Polar Protic Solvents

Bis(2-hydroxyethyl)azanium salts are expected to exhibit high solubility in polar protic solvents. The ability of these solvents to engage in strong ion-dipole interactions and act as both hydrogen bond donors and acceptors makes them highly effective at solvating both the cation and a variety of anions.

  • Water: Diethanolamine itself is miscible with water.[4] Its salts, such as diethanolamine acetate, are also highly soluble in water, with a reported solubility of 1000 g/L at 20°C.

  • Alcohols (Methanol, Ethanol): Diethanolamine is miscible with alcohols.[5] Consequently, its salts are anticipated to be highly soluble in short-chain alcohols due to their polarity and hydrogen bonding capabilities.

Polar Aprotic Solvents

Polar aprotic solvents are also effective at dissolving Bis(2-hydroxyethyl)azanium salts, primarily through strong ion-dipole interactions with the cation. While they cannot donate hydrogen bonds, many are excellent hydrogen bond acceptors, which aids in the solvation of the cation's hydroxyl and ammonium protons.

  • Dimethyl Sulfoxide (DMSO): Diethanolamine is miscible in DMSO.[6] This suggests a high solubility for its salts in this strongly polar aprotic solvent.

  • Dimethylformamide (DMF) and Acetonitrile: Based on general principles for ammonium salts, high to moderate solubility is expected in these solvents.

  • Acetone: Diethanolamine is miscible with acetone, indicating that its salts will likely have good solubility in this solvent.[5]

Nonpolar Solvents

The solubility of Bis(2-hydroxyethyl)azanium salts in nonpolar solvents is expected to be very low to negligible. The weak van der Waals forces offered by these solvents are insufficient to overcome the strong ionic and hydrogen bonding interactions within the salt's crystal lattice.

  • Hydrocarbons (Hexane, Toluene): Diethanolamine has very limited solubility in these solvents.[7] Its salts are expected to be practically insoluble.

  • Ethers (Diethyl Ether): Similar to hydrocarbons, the low polarity of ethers results in poor solvation of ionic species, leading to very low solubility.[7]

  • Chlorinated Solvents (Dichloromethane, Chloroform): While diethanolamine is miscible with chloroform, the solubility of its salts may be more limited compared to more polar solvents.[4] Some solubility may be observed due to the moderate polarity of these solvents.

Summary of Expected Solubility
Solvent ClassRepresentative SolventsExpected Solubility of Bis(2-hydroxyethyl)azanium SaltsPrimary Solute-Solvent Interactions
Polar Protic Water, Methanol, EthanolHigh to MiscibleIon-Dipole, Hydrogen Bonding (Donor & Acceptor)
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to ModerateIon-Dipole, Hydrogen Bonding (Acceptor)
Nonpolar Hexane, Toluene, Diethyl EtherVery Low to InsolubleWeak van der Waals Forces

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, experimental determination is essential. The following protocol outlines a robust gravimetric method for determining the solubility of a Bis(2-hydroxyethyl)azanium salt in a given solvent.

Materials and Equipment
  • Bis(2-hydroxyethyl)azanium salt (high purity)

  • Solvent of interest (anhydrous, high purity)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with sealed caps

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed, oven-dried glass weighing dishes

  • Drying oven

  • Desiccator

Step-by-Step Procedure
  • Preparation of Saturated Solution: a. Add an excess amount of the Bis(2-hydroxyethyl)azanium salt to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation. b. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. c. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and solute.

  • Sample Collection: a. After equilibration, allow the undissolved solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a syringe filter. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis: a. Dispense the filtered, saturated solution into a pre-weighed, oven-dried glass weighing dish. b. Record the total weight of the dish and the solution. c. Place the weighing dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the salt. d. Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. e. Weigh the dish containing the dried salt residue. f. Repeat the drying and weighing steps until a constant weight is achieved.

Calculation of Solubility

The solubility can be calculated as follows:

  • Mass of the saturated solution = (Weight of dish + solution) - (Weight of empty dish)

  • Mass of the dissolved salt = (Weight of dish + dried salt) - (Weight of empty dish)

  • Mass of the solvent = Mass of the saturated solution - Mass of the dissolved salt

  • Solubility ( g/100 g of solvent) = (Mass of the dissolved salt / Mass of the solvent) × 100

Experimental Workflow Diagram

start Start step1 Preparation of Saturated Solution - Add excess salt to solvent - Equilibrate at constant temperature start->step1 step2 Sample Collection - Allow solid to settle - Withdraw supernatant with filtered syringe step1->step2 step3 Gravimetric Analysis - Weigh a known volume of saturated solution - Evaporate solvent in a pre-weighed dish - Dry to constant weight step2->step3 step4 Calculation - Determine masses of salt and solvent - Calculate solubility step3->step4 end_node End step4->end_node

Caption: Workflow for the experimental determination of solubility.

Conclusion

The solubility of Bis(2-hydroxyethyl)azanium salts is a critical parameter that is fundamentally governed by the principles of solute-solvent interactions. As an ionic species with significant hydrogen bonding capabilities, it exhibits high solubility in polar protic and polar aprotic solvents, while being sparingly soluble in nonpolar media. This guide has provided a theoretical framework for understanding these solubility characteristics, a qualitative overview of its behavior in different solvent classes, and a robust experimental protocol for obtaining precise quantitative data. For researchers and professionals in drug development and chemical synthesis, a thorough understanding and, where necessary, experimental determination of the solubility of Bis(2-hydroxyethyl)azanium salts are indispensable for achieving desired outcomes in their scientific endeavors.

References

  • BenchChem. (2025). Solubility of Triethylmethylammonium chloride in organic solvents. Retrieved from a relevant chemical supplier's technical documentation.[8]

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Foundational

Spectroscopic Profiling of Bis(2-hydroxyethyl)azanium: A Comprehensive Guide to NMR, IR, and Mass Spectrometry

Executive Summary & Chemical Dynamics Bis(2-hydroxyethyl)azanium (C₄H₁₂NO₂⁺), commonly referred to as the diethanolammonium cation, is a highly versatile protic ionic liquid precursor, buffering agent, and synthetic inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Dynamics

Bis(2-hydroxyethyl)azanium (C₄H₁₂NO₂⁺), commonly referred to as the diethanolammonium cation, is a highly versatile protic ionic liquid precursor, buffering agent, and synthetic intermediate. As a Senior Application Scientist, understanding the spectroscopic behavior of this molecule requires more than memorizing peak values; it requires a deep comprehension of its structural dynamics.

The symmetry of the two hydroxyethyl arms, combined with a highly active hydrogen-bonding network driven by two hydroxyl groups and a secondary ammonium center, dictates its spectral signatures. This whitepaper provides an authoritative, causality-driven breakdown of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electrospray Ionization Mass Spectrometry (ESI-MS) profiles, complete with self-validating experimental workflows to ensure rigorous analytical integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers atomic-level resolution of the bis(2-hydroxyethyl)azanium backbone. The symmetry of the molecule simplifies the spectrum, yielding distinct spin-spin coupling environments.

Causality in Solvent Selection and Chemical Shifts

The choice of solvent is the most critical variable in the NMR analysis of protic salts. If analyzed in Deuterium Oxide (D₂O), the acidic protons (NH₂⁺ and OH) undergo rapid chemical exchange with the solvent, rendering them invisible (merging into the HDO peak at ~4.7 ppm).

To observe these exchangeable protons, an aprotic, hydrogen-bond-accepting solvent like DMSO-d₆ must be used. DMSO-d₆ slows the proton exchange rate sufficiently to observe the NH₂⁺ and OH protons as broad multiplets. Furthermore, the strong electron-withdrawing nature of the oxygen atoms deshields the adjacent methylene protons (CH₂-O), pushing them downfield relative to the nitrogen-adjacent protons (CH₂-N), as documented in1 [1].

Quantitative Data: ¹H and ¹³C NMR Assignments

Table 1: ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Nucleus Functional Group Chemical Shift (δ, ppm) Multiplicity Integration Structural Causality
¹H CH₂-N 2.82 – 2.87 Triplet (t) 4H Shielded relative to O-adjacent carbon; couples with adjacent CH₂.
¹H CH₂-O 3.57 – 3.60 Triplet (t) 4H Heavily deshielded by the electronegative hydroxyl oxygen.
¹H NH₂⁺ & OH 5.05 – 5.40 Multiplet (m, broad) 4H Broadening caused by quadrupolar relaxation of ¹⁴N and intermediate exchange rates.
¹³C CH₂-N ~49.0 – 51.0 Singlet (s) 2C Alpha carbon to the ammonium nitrogen.

| ¹³C | CH₂-O | ~57.0 – 60.0 | Singlet (s) | 2C | Alpha carbon to the hydroxyl oxygen. |

Self-Validating NMR Protocol

To ensure data fidelity, the NMR workflow must be a self-validating system.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 10–15 mg of the bis(2-hydroxyethyl)azanium salt.

  • Solvation: Dissolve completely in 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Check: The solution must be optically clear. Any undissolved particulate will distort magnetic field homogeneity, invalidating the integration values.

  • Acquisition Setup: Transfer the homogenized solution to a precision 5 mm NMR tube and insert it into a ≥400 MHz spectrometer.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and execute gradient shimming.

    • Validation Check: The deuterium lock signal must remain stable, and the internal TMS reference peak must exhibit a linewidth at half-height (FWHM) of <1.0 Hz.

  • Data Collection: Acquire 16 scans for ¹H (relaxation delay D1 = 2s) and 256 scans for ¹³C to ensure a robust signal-to-noise ratio.

G A Sample Weighing (10-15 mg) B Solvent Addition (0.6 mL DMSO-d6) A->B C Homogenization (Vortex/Sonicate) B->C D Transfer to 5mm NMR Tube C->D E Data Acquisition (1H & 13C) D->E

Fig 1: Step-by-step self-validating NMR sample preparation and data acquisition workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is highly sensitive to the dense hydrogen-bonding network of the bis(2-hydroxyethyl)azanium cation.

Causality in Sampling Technique

Ammonium salts are notoriously hygroscopic. Preparing samples via traditional KBr pellets often introduces atmospheric moisture, which artificially inflates the O-H stretch region (3500–3200 cm⁻¹) and skews the spectral interpretation. Therefore, utilizing Attenuated Total Reflectance (ATR) is the scientifically rigorous choice, allowing for the direct analysis of neat samples without a hygroscopic matrix.

Quantitative Data: Vibrational Band Assignments

The protonation of the secondary amine introduces distinct N-H⁺ bending modes and shifts the stretching frequencies, as corroborated by2 [2].

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹) Bond / Mode Intensity & Shape Structural Causality
3700 – 3000 O-H & N-H⁺ stretch Strong, Very Broad Indicates extensive intermolecular hydrogen bonding in the solid/liquid state.
2950 – 2850 C-H stretch (sp³) Medium, Sharp Asymmetric and symmetric stretching of the methylene backbone.
1750 – 1600 N-H⁺ deformation Medium Bending vibration specific to the protonated secondary amine center.

| 1050 – 1030 | C-O stretch | Strong, Sharp | Characteristic primary alcohol C-O bond stretching. |

Self-Validating FT-IR Protocol (ATR Method)
  • Background Collection: Clean the ATR diamond crystal with LC-MS grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: The background must show no residual organic peaks, and the baseline energy throughput must be >90%.

  • Sample Application: Place 2-3 mg of the neat sample directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Validation Check: Verify that the maximum absorbance of the primary C-O stretch (~1050 cm⁻¹) falls between 0.2 and 0.8 AU. This prevents detector saturation and ensures compliance with the linear dynamic range of the Beer-Lambert law.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Because bis(2-hydroxyethyl)azanium is inherently a pre-formed cation, it exhibits exceptional ionization efficiency in positive-ion mode Electrospray Ionization (+ESI-MS).

Causality in Ionization and Fragmentation

To maximize the signal of the intact cation, the mobile phase must be slightly acidic. Adding 0.1% Formic Acid provides an abundant source of protons to stabilize the cation in solution and significantly enhances droplet desolvation in the ESI source by lowering the surface tension of the aqueous droplets. Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable neutral losses, primarily dehydration followed by the cleavage of formaldehyde [3, 4].

Quantitative Data: ESI-MS Peak Assignments

Table 3: ESI-MS (+ve mode) Peak Assignments

m/z Value Ion Species Relative Abundance Fragmentation Mechanism
106.08 [C₄H₁₂NO₂]⁺ 100% (Base Peak) Intact bis(2-hydroxyethyl)azanium cation.
88.07 [C₄H₁₀NO]⁺ Medium Loss of water (-18 Da) from one of the hydroxyl groups.

| 76.07 |[C₃H₁₀NO]⁺ | Low-Medium | Loss of formaldehyde (-30 Da) via C-C bond cleavage. |

Self-Validating LC-ESI-MS Protocol
  • Sample Dilution: Dilute the sample to 1-5 ppm in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Injection: Inject 5 µL into the LC-MS system operating at a flow rate of 0.3 mL/min.

  • Source Parameters: Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 30-40 V.

  • Acquisition & Validation: Scan from m/z 50 to 300.

    • Validation Check: Monitor the isotopic distribution of the m/z 106 peak. The M+1 peak (m/z 107) must be approximately 4.8% of the base peak's intensity. This mathematically validates the presence of exactly 4 carbon atoms (4 carbons × 1.1% natural ¹³C abundance = 4.4%, plus minor contributions from ¹⁵N and ²H), confirming the C₄H₁₂NO₂⁺ formula.

G M Bis(2-hydroxyethyl)azanium [M]+ m/z 106.08 F1 Loss of H2O (-18 Da) m/z 88.07 M->F1 Dehydration F2 Loss of CH2O (-30 Da) m/z 76.07 M->F2 Cleavage

Fig 2: Primary ESI-MS collision-induced dissociation (CID) fragmentation pathways.

Conclusion

The rigorous spectroscopic characterization of bis(2-hydroxyethyl)azanium demands a multi-modal approach. NMR maps the symmetrical carbon-hydrogen backbone, FT-IR elucidates the complex intermolecular hydrogen-bonding network, and ESI-MS confirms the exact mass and structural connectivity through predictable fragmentation. By strictly adhering to the causality-driven, self-validating protocols outlined in this guide, analytical scientists can guarantee high-fidelity data, mitigating the risks of mischaracterization in downstream pharmaceutical and materials engineering workflows.

References

  • Title: (2-Hydroxyethyl)
  • Title: Synthesis and Tribological Properties of Bis(2-hydroxyethyl)
  • Source: National Institutes of Health (NIH)
  • Title: Chromatography Applications with Mass Spectrometric Detection Source: ThermoFisher Scientific URL

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Exploratory

Strategic Importance: Why Crystal Structure Matters for Bis(2-hydroxyethyl)azanium Compounds

An In-depth Technical Guide to the Crystal Structure Analysis of Bis(2-hydroxyethyl)azanium Compounds This guide provides a comprehensive framework for the crystal structure analysis of bis(2-hydroxyethyl)azanium compoun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Bis(2-hydroxyethyl)azanium Compounds

This guide provides a comprehensive framework for the crystal structure analysis of bis(2-hydroxyethyl)azanium compounds, intended for researchers, scientists, and professionals in drug development. It emphasizes the rationale behind experimental choices and the importance of robust validation, moving from fundamental principles to advanced structural insights.

Bis(2-hydroxyethyl)azanium, the protonated form of diethanolamine, is a cation frequently utilized in pharmaceutical sciences as a counter-ion to form stable, crystalline salts of active pharmaceutical ingredients (APIs). The precise three-dimensional arrangement of ions and molecules in the crystal lattice governs critical physicochemical properties, including:

  • Solubility and Dissolution Rate: Directly impacting the bioavailability of a drug.

  • Stability and Hygroscopicity: Affecting shelf-life and storage requirements.

  • Mechanical Properties: Influencing tablet formation and manufacturing processes.

Therefore, elucidating the crystal structure is not merely an academic exercise but a cornerstone of rational drug development and materials science, enabling the selection of optimal salt forms and the prediction of their behavior.

The Cornerstone Technique: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid. The technique is founded on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of atoms arranged in a periodic lattice. The resulting diffraction pattern of discrete spots contains the information required to reconstruct a three-dimensional electron density map of the unit cell, from which the precise coordinates of each atom can be determined. This allows for the unambiguous determination of molecular conformation, bond lengths, bond angles, and, crucially for azanium compounds, the intricate network of intermolecular interactions.

The Experimental Blueprint: From Sample to Structure

A successful crystal structure determination follows a systematic and self-validating workflow. Each stage is designed to ensure the quality and integrity of the final structural model.

G cluster_prep Phase 1: Crystal Growth & Selection cluster_data Phase 2: Data Collection cluster_solve Phase 3: Structure Solution & Refinement A High-Purity Starting Material B Systematic Solubility Screening A->B C Crystallization (Slow Evaporation, Vapor Diffusion) B->C D Microscopic Selection of a High-Quality Single Crystal C->D E Cryo-Mounting & Transfer to Diffractometer D->E F Unit Cell Determination & Strategy Calculation E->F G Full Sphere X-ray Diffraction Data Collection F->G H Data Integration, Scaling, & Absorption Correction G->H I Structure Solution (e.g., Direct Methods, Dual-Space) H->I J Full-Matrix Least-Squares Refinement I->J K Structure Validation (e.g., checkCIF) J->K L Final Structural Model (CIF) K->L

Figure 1: The workflow for single-crystal structure determination.

Protocol: Obtaining Diffraction-Quality Crystals

The most critical and often most challenging step is growing suitable single crystals. Bis(2-hydroxyethyl)azanium salts are typically polar and exhibit high solubility in common solvents, necessitating careful control over crystallization conditions.

Objective: To produce well-formed, single crystals of approximately 0.1–0.3 mm in all dimensions, free from significant defects.

Methodology:

  • Solvent System Selection:

    • Conduct a thorough solubility screening using a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, isopropanol).

    • The ideal solvent or solvent mixture will fully dissolve the compound at an elevated temperature but show limited solubility at ambient or sub-ambient temperatures.

    • The use of a binary solvent system, consisting of a "good" solvent and a miscible "anti-solvent" (in which the compound is poorly soluble), is a powerful strategy to fine-tune supersaturation.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a clear, saturated solution. Filter it through a syringe filter (0.22 µm) into a clean vial. Cover the vial with a perforated cap to allow for slow solvent evaporation over days or weeks in a vibration-free environment.

    • Vapor Diffusion (Hanging or Sitting Drop): A small volume of the concentrated compound solution is allowed to equilibrate with a larger reservoir of a precipitant (anti-solvent) in a sealed chamber. The gradual diffusion of the anti-solvent vapor into the solution drop gently induces crystallization. This is often the most controlled and successful method.

  • Crystal Harvesting:

    • Once formed, crystals should be handled with extreme care.

    • Select a suitable crystal under a polarized light microscope, looking for sharp edges and uniform extinction.

    • Using a micro-loop, carefully remove the chosen crystal from the mother liquor and immediately immerse it in a cryoprotectant (e.g., Paratone-N oil) to prevent desolvation.

    • Mount the crystal on the goniometer head of the diffractometer and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and preserve its integrity.

Data Collection, Solution, and Refinement

Modern diffractometers automate much of the data collection process. After centering the crystal in the X-ray beam, the instrument software performs an initial screening to determine the unit cell parameters and crystal system. A data collection strategy is then devised to measure the intensities of a complete and redundant set of diffraction spots.

Following data collection, the raw data is processed (integrated and scaled), and corrections are applied. The structure is then "solved" using algorithms like direct methods to generate an initial atomic model. This model is subsequently refined using a full-matrix least-squares method, where atomic positions and thermal parameters are adjusted to achieve the best possible fit between the calculated and experimentally observed diffraction data.

Structural Analysis: Deciphering the Crystal Packing

The crystal structures of bis(2-hydroxyethyl)azanium salts are invariably dominated by a rich network of hydrogen bonds. The azanium (N-H) and hydroxyl (O-H) groups are potent hydrogen bond donors, while the anion and the hydroxyl oxygen atoms are primary acceptors.

Table 1: Typical Crystallographic and Hydrogen Bond Data

ParameterRepresentative Value/DescriptionSignificance
Crystal System Monoclinic, OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/c, P2₁2₁2₁Defines the specific symmetry operations within the unit cell.
R1 Factor < 0.05A key indicator of the agreement between the model and the data; lower is better.
Goodness-of-Fit ~1.0Indicates a good overall refinement.
H-Bond Donors N-H, O-HThe primary sites for initiating stabilizing interactions.
H-Bond Acceptors Anion (e.g., Cl⁻, Br⁻), O (hydroxyl)The primary sites for receiving hydrogen bonds.
H-Bond Distance (D···A) 2.6 – 3.2 ÅThe distance between the donor and acceptor atoms.
H-Bond Angle (D-H···A) 150 – 180°A near-linear angle is indicative of a strong hydrogen bond.

Note: These values are illustrative. Specific parameters must be determined for each unique crystal structure.

The conformation of the bis(2-hydroxyethyl)azanium cation is flexible, and its final geometry in the solid state is a result of the optimization of these strong hydrogen bonding interactions, which dictate the overall crystal packing.

G cation Bis(2-hydroxyethyl)azanium Cation anion Anion (X⁻) cation->anion N-H···X⁻ (Charge-Assisted H-Bond) cation->anion O-H···X⁻ (H-Bond) neighbor Neighboring Cation cation->neighbor O-H···O (Inter-cation H-Bond)

Figure 2: Key hydrogen bonding interactions in azanium salts.

Validation and Reporting: Ensuring Scientific Integrity

A determined crystal structure is incomplete without rigorous validation. The International Union of Crystallography's checkCIF service is the industry standard for assessing the quality and consistency of a crystallographic information file (CIF). This automated routine checks for geometric plausibility, correct symmetry assignment, and completeness of the reported data. All alerts generated by checkCIF must be carefully investigated and addressed before the structure is considered reliable for publication or use in further studies. Finalized structures should be deposited in a public repository like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) to ensure data accessibility and reproducibility.

Conclusion

The crystal structure analysis of bis(2-hydroxyethyl)azanium compounds is a critical component of modern materials and pharmaceutical development. By employing a systematic approach that combines meticulous experimental technique with robust data analysis and validation, researchers can gain fundamental insights into the solid-state properties of these important materials. This knowledge empowers the rational design of compounds with tailored characteristics, ultimately accelerating the development of safer and more effective products.

References

  • International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Home. Retrieved from [Link]

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of Bis(2-hydroxyethyl)ammonium for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic properties of the bis(2-hydroxyethyl)ammonium cation, a crucial component in a variety of protic ionic liquids (PILs) with significant potential in pharma...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the thermodynamic properties of the bis(2-hydroxyethyl)ammonium cation, a crucial component in a variety of protic ionic liquids (PILs) with significant potential in pharmaceutical and chemical applications. Understanding these properties is paramount for process design, reaction optimization, and formulation development. This document will delve into the key thermodynamic parameters, the experimental and computational methodologies used for their determination, and the underlying scientific principles that govern these choices.

Introduction: The Significance of Thermodynamic Properties in Drug Development

In the realm of drug development, the selection of appropriate solvents and excipients is a critical decision that can profoundly impact the efficacy, stability, and bioavailability of a pharmaceutical product. Protic ionic liquids (PILs) have emerged as a promising class of "designer solvents" due to their tunable physicochemical properties, including low vapor pressure, high thermal stability, and unique solvation capabilities. The bis(2-hydroxyethyl)ammonium cation, derived from diethanolamine, is a common constituent of these PILs, often paired with various carboxylate anions.

A thorough understanding of the thermodynamic properties of this cation and its associated PILs is not merely an academic exercise. It provides the fundamental data required for:

  • Predicting Solubility and Miscibility: Essential for designing effective drug delivery systems and for purification processes.

  • Controlling Reaction Energetics: Optimizing synthesis routes and ensuring process safety by understanding reaction enthalpies.

  • Ensuring Formulation Stability: Predicting the long-term stability of a drug product under various storage conditions.

  • Modeling and Simulation: Developing accurate computational models to accelerate research and development, reducing the need for extensive and costly experimentation.

This guide will provide an in-depth exploration of these critical thermodynamic parameters, offering both theoretical insights and practical guidance for researchers in the field.

Core Thermodynamic Properties of Bis(2-hydroxyethyl)ammonium

The thermodynamic properties of the bis(2-hydroxyethyl)ammonium cation are intrinsically linked to its molecular structure. The presence of two hydroxyl groups allows for extensive hydrogen bonding, which significantly influences its interactions with anions and solvent molecules. While experimental data for the isolated cation is not directly available, its properties can be inferred from studies on its various salts and its precursor, diethanolamine.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic quantity representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For the bis(2-hydroxyethyl)ammonium cation, this value can be estimated through a thermochemical cycle involving the enthalpy of formation of its precursor, diethanolamine, and the proton affinity of diethanolamine.

The standard enthalpy of formation of liquid diethanolamine (HN(CH₂CH₂OH)₂) is in the range of -491.2 to -496.4 kJ·mol⁻¹[1][2]. The enthalpy of formation of the bis(2-hydroxyethyl)ammonium cation can be derived from this by considering the enthalpy change of the protonation reaction:

HN(CH₂CH₂OH)₂(l) + H⁺(g) → [H₂N(CH₂CH₂OH)₂]⁺(g)

The experimental determination of the enthalpy of formation of ionic liquids is typically carried out using oxygen-bomb combustion calorimetry [1]. This technique involves the complete combustion of the sample in a high-pressure oxygen environment and measuring the heat released.

Table 1: Key Thermodynamic Data for Diethanolamine (Precursor to Bis(2-hydroxyethyl)ammonium)

PropertyValueSource
Standard Enthalpy of Formation (liquid, ΔfH°₂₉₈)-491.2 to -496.4 kJ·mol⁻¹[1][2]
Molar Mass105.14 g·mol⁻¹[3]
Heat Capacity (solid, Cp)137 J·K⁻¹·mol⁻¹[1]
Heat Capacity

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree Celsius (or one Kelvin). It is a crucial parameter for heat transfer calculations and for determining other thermodynamic properties like enthalpy and entropy as a function of temperature.

For ionic liquids, heat capacity is typically measured using adiabatic calorimetry or differential scanning calorimetry (DSC) [4]. Adiabatic calorimetry is a highly accurate method where the sample is thermally isolated from its surroundings, allowing for precise measurement of the heat absorbed or released. DSC is a more common and faster technique that measures the difference in heat flow between a sample and a reference as a function of temperature.

Gibbs Free Energy and Entropy

The Gibbs free energy of formation (ΔfG°) and the standard entropy (S°) are essential for predicting the spontaneity of chemical reactions and for understanding the degree of disorder in a system. These values are often determined through a combination of experimental measurements and computational calculations.

Computational methods such as Density Functional Theory (DFT) and high-level ab initio methods like G3MP2 are powerful tools for calculating the gaseous enthalpy of formation, which can then be combined with experimental data to derive other thermodynamic properties[6][7][8]. The COSMO-RS (Conductor-like Screening Model for Real Solvents) method is another valuable computational tool for predicting the thermodynamic properties of liquids and mixtures, including ionic liquids[9][10].

Methodologies for Determining Thermodynamic Properties

The selection of an appropriate methodology for determining the thermodynamic properties of ionic liquids is critical for obtaining accurate and reliable data. The choice depends on the specific property of interest, the physical state of the sample, and the desired level of precision.

Experimental Techniques

Causality Behind Experimental Choice: Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds, including ionic liquids. The complete combustion of the substance to simple, well-defined products (CO₂, H₂O, N₂, etc.) allows for a precise measurement of the heat of reaction, from which the standard enthalpy of formation can be calculated using Hess's Law. The use of a bomb calorimeter ensures that the reaction occurs at constant volume, and the high pressure of oxygen ensures complete combustion.

Experimental Protocol: Oxygen-Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of the ionic liquid (typically 0.5 - 1.0 g) is placed in a crucible inside the bomb calorimeter. A known amount of a combustion aid, such as benzoic acid, may be added to ensure complete combustion.

  • Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is placed in a well-insulated water bath of known volume. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited using a hot wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion process until a steady final temperature is reached.

  • Data Analysis: The heat released during combustion is calculated from the temperature rise of the water and the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid). Corrections are made for the heat of formation of any side products and for the heat of ignition.

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then determined using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products.

Diagram of a Bomb Calorimeter Workflow

BombCalorimeterWorkflow cluster_prep Sample Preparation cluster_setup Calorimeter Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh Ionic Liquid prep2 Add to Crucible prep1->prep2 prep3 Add Combustion Aid (optional) prep2->prep3 setup1 Place Crucible in Bomb prep3->setup1 setup2 Seal Bomb setup1->setup2 setup3 Pressurize with O2 setup2->setup3 setup4 Place Bomb in Water Bath setup3->setup4 meas1 Equilibrate Temperature setup4->meas1 meas2 Ignite Sample meas1->meas2 meas3 Record Temperature Rise meas2->meas3 ana1 Calculate Heat Released meas3->ana1 ana2 Apply Corrections ana1->ana2 ana3 Calculate Enthalpy of Combustion ana2->ana3 ana4 Calculate Enthalpy of Formation ana3->ana4

Caption: Workflow for determining the enthalpy of formation using a bomb calorimeter.

Causality Behind Experimental Choice: Adiabatic calorimetry is chosen for its high accuracy in measuring heat capacity. By minimizing heat exchange with the surroundings, the heat supplied to the sample can be directly correlated with the resulting temperature change. This method is particularly suitable for obtaining precise data over a wide range of temperatures.

Experimental Protocol: Adiabatic Calorimetry

  • Sample Loading: A known mass of the ionic liquid is sealed in a sample container, which is then placed inside the adiabatic calorimeter.

  • Evacuation and Thermal Equilibration: The calorimeter is evacuated to minimize heat transfer by convection. The sample is then brought to the desired starting temperature and allowed to equilibrate.

  • Heating Pulse: A precisely measured amount of electrical energy is supplied to a heater within the sample container for a short period.

  • Temperature Measurement: The temperature of the sample is monitored until it reaches a new equilibrium.

  • Data Calculation: The heat capacity of the sample is calculated from the amount of energy supplied and the measured temperature rise, after accounting for the heat capacity of the sample container (which is determined in a separate calibration experiment).

  • Temperature Stepping: The process is repeated at different temperatures to obtain the heat capacity as a function of temperature.

Diagram of an Adiabatic Calorimeter Setup

AdiabaticCalorimeter cluster_control Control & Measurement System Calorimeter Adiabatic Calorimeter Adiabatic Shield 1 Adiabatic Shield 2 Sample Cell Heater Thermometer TempControl Temperature Controller Calorimeter:c->TempControl Temperature Signal DataLogger Data Logger Calorimeter:c->DataLogger Data Acquisition PowerSupply Power Supply PowerSupply->Calorimeter:c Heating Pulse TempControl->Calorimeter:c Control Signal TempControl->Calorimeter:c Control Signal

Caption: Schematic of an adiabatic calorimeter for heat capacity measurement.

Computational Methodologies

Computational chemistry provides a powerful and often more cost-effective means of predicting thermodynamic properties, especially for novel or yet-to-be-synthesized compounds.

Causality Behind Method Choice: DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is computationally less expensive than other high-level ab initio methods while still providing good accuracy for a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic energies. These outputs are essential for calculating thermodynamic properties.

Computational Workflow: DFT Calculation of Thermodynamic Properties

  • Molecular Structure Input: The 3D structure of the bis(2-hydroxyethyl)ammonium cation is built using a molecular modeling software.

  • Geometry Optimization: A DFT calculation is performed to find the lowest energy conformation of the molecule. This involves selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the vibrational frequencies.

  • Thermochemical Analysis: The vibrational frequencies, along with the rotational and translational contributions, are used to calculate the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy at a given temperature using statistical mechanics principles.

Diagram of a DFT Computational Workflow

DFT_Workflow Input Initial Molecular Structure Opt Geometry Optimization (DFT: Functional & Basis Set) Input->Opt Freq Frequency Calculation Opt->Freq Thermo Thermochemical Analysis (Statistical Mechanics) Freq->Thermo Output Thermodynamic Properties (H, S, G, Cp) Thermo->Output

Caption: A simplified workflow for calculating thermodynamic properties using DFT.

Causality Behind Method Choice: For highly accurate determination of gas-phase enthalpies of formation, composite methods like G3MP2 are employed. These methods combine results from several different levels of theory and basis sets to achieve an accuracy that is often comparable to experimental measurements. This is particularly useful for creating reliable thermochemical data for species that are difficult to study experimentally.

Causality Behind Method Choice: COSMO-RS is particularly well-suited for predicting the thermodynamic properties of liquids and mixtures. It combines quantum chemical calculations with a statistical thermodynamics approach to model the interactions between molecules in a liquid phase. This makes it a powerful tool for predicting properties like activity coefficients, vapor pressures, and solvation energies, which are crucial for understanding the behavior of ionic liquids in solution.

Applications in Drug Development

The thermodynamic data presented in this guide have direct and practical implications for various stages of the drug development process:

  • Pre-formulation Studies: The density and viscosity data for bis(2-hydroxyethyl)ammonium salts can inform the selection of suitable PILs as solvents for poorly soluble active pharmaceutical ingredients (APIs).

  • Process Chemistry: Enthalpy of formation data is critical for the thermal safety assessment of chemical reactions involving these ionic liquids.

  • Formulation Development: Understanding the solvation thermodynamics of the bis(2-hydroxyethyl)ammonium cation helps in designing stable and effective drug formulations.

  • Computational Screening: The computational methodologies described allow for the rapid screening of a large number of potential ionic liquids to identify candidates with optimal properties for a specific application, thereby accelerating the development timeline.

Conclusion

This technical guide has provided a comprehensive overview of the thermodynamic properties of the bis(2-hydroxyethyl)ammonium cation, a key component of many promising protic ionic liquids. By detailing the experimental and computational methodologies used to determine these properties, along with the scientific rationale behind their selection, we aim to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize this important class of compounds. The continued investigation and application of these fundamental thermodynamic principles will undoubtedly pave the way for innovative advancements in pharmaceutical science and technology.

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Exploratory

Biological Activity of Bis(2-hydroxyethyl)azanium Derivatives: Mechanisms, Applications, and Protocols

Executive Summary Bis(2-hydroxyethyl)azanium derivatives—commonly referred to as diethanolammonium compounds or N,N-bis(2-hydroxyethyl) quaternary ammonium salts (QAS)—represent a highly versatile class of bioactive mole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(2-hydroxyethyl)azanium derivatives—commonly referred to as diethanolammonium compounds or N,N-bis(2-hydroxyethyl) quaternary ammonium salts (QAS)—represent a highly versatile class of bioactive molecules. Characterized by a central nitrogen atom bonded to two hydrophilic hydroxyethyl groups and variable alkyl or benzyl substituents, these compounds bridge the gap between potent antimicrobial agents and biocompatible solubilizers.

As a Senior Application Scientist, I have structured this whitepaper to dissect the dual nature of these derivatives. We will explore their membrane-disrupting antimicrobial mechanisms, their emerging role as immunomodulatory antileishmanial agents, and their utility as low-toxicity protic ionic liquids (PILs) for pharmaceutical formulation.

Core Biological Activities & Mechanistic Pathways

Antimicrobial and Antifungal Efficacy

The primary biological application of bis(2-hydroxyethyl)azanium derivatives lies in their broad-spectrum antimicrobial activity. Compounds such as N-methyl-N-dodecyl-N,N-bis(2-hydroxyethyl)ammonium bromide (C12QAS) exhibit unsurpassed bactericidal effects against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, as well as potent antifungal activity against agricultural pathogens like Cytospora mandshurica[1].

Mechanism of Action: The biological activity is fundamentally driven by amphiphilicity. The positively charged quaternary azanium center is electrostatically attracted to the negatively charged teichoic acids (Gram-positive) or lipopolysaccharides (Gram-negative) on the bacterial cell wall. Following adhesion, the hydrophobic alkyl chain (optimally C12–C14) intercalates into the lipid bilayer. The presence of the two flexible, hydrophilic hydroxyethyl groups facilitates the passage of the molecule through the membrane, leading to structural puncturing, cytoplasmic leakage, and rapid cell death[1].

Furthermore, these derivatives are increasingly utilized as chain extenders to synthesize intrinsic antibacterial thermoplastic polyurethanes (TPUs), yielding biomedical materials capable of killing nearly 100% of contact bacteria without leaching toxic small molecules[2].

MOA A Bis(2-hydroxyethyl)azanium Cation (Amphiphilic) B Electrostatic Attraction (Bacterial Cell Wall) A->B C Alkyl Chain Insertion (Lipid Bilayer) B->C D Membrane Puncturing & Cytoplasm Leakage C->D E Bactericidal Effect (Cell Death) D->E

Mechanistic pathway of bacterial membrane disruption by amphiphilic azanium derivatives.

Antileishmanial and Immunomodulatory Effects

Beyond antibacterial applications, specific derivatives like benzoxonium chloride (benzyl-dodecyl-bis(2-hydroxyethyl)azanium chloride) demonstrate profound antiprotozoal activity. Recent studies highlight its efficacy against Leishmania tropica, the causative agent of cutaneous leishmaniasis[3].

When encapsulated in niosomes (non-ionic surfactant vesicles), benzoxonium chloride not only directly inhibits promastigote and intracellular amastigote growth via apoptosis induction but also acts as an immunomodulator. The niosomal formulation downregulates the expression of IL-10 (a cytokine that suppresses macrophage activation) while upregulating IL-12, thereby shifting the host immune response toward a curative Th1 profile[3].

Protic Ionic Liquids (PILs) for Drug Solubilization

When bis(2-hydroxyethyl)amine is neutralized with carboxylic acids, it forms protic ionic liquids (PILs) such as diethanolammonium acetate or lactate. Unlike long-chain quaternized derivatives, these PILs exhibit remarkably low cytotoxicity and non-flammability[4]. They are engineered as highly biocompatible solvents that disrupt the crystalline lattice of poorly water-soluble active pharmaceutical ingredients (APIs). For example, diethanolammonium-based PILs can increase the aqueous solubility of the NSAID indomethacin by up to 200-fold, providing a critical pathway for formulating recalcitrant drugs[4].

Quantitative Data Presentation

The following table synthesizes the biological performance metrics of key bis(2-hydroxyethyl)azanium derivatives across different applications:

Derivative / CompoundPrimary ApplicationTarget Organism / APIKey Biological MetricReference
C12QAS (N-dodecyl derivative)Antibacterial / AntifungalE. coli, S. aureus>95% Bacterial kill rate; Low cytotoxicity to HaCat cells.[1]
PU-D14 (TPU with C14 azanium)Intrinsic Antibacterial MaterialS. aureus~100% Contact-killing at 1.6 wt% QAS content.[2]
Benzoxonium Chloride (Niosomal)AntileishmanialLeishmania tropicaIC₅₀ = 25.4 µg/mL (Amastigotes); Selectivity Index = 12.5.[3]
Diethanolammonium Acetate PIL SolubilizerIndomethacin (API)~200-fold increase in aqueous solubility; High cell viability.[4]

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis and Validation of N-alkyl-N,N-bis(2-hydroxyethyl)ammonium Halides

Causality Note: The quaternization of N-methyldiethanolamine (MDEA) requires strict thermal control. Unreacted alkyl halides are highly toxic and will artificially inflate cytotoxicity results; therefore, rigorous recrystallization is a mandatory self-validating step prior to biological assays.

  • Reaction Setup: Dissolve 0.1 mol of N-methyldiethanolamine (MDEA) and 0.11 mol of the target alkyl bromide (e.g., 1-bromododecane) in 50 mL of absolute ethanol within a round-bottom flask.

  • Quaternization: Reflux the mixture at 78°C under a nitrogen atmosphere for 24–48 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the MDEA spot disappears.

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator to yield a crude viscous liquid or solid.

  • Purification (Critical Step): Wash the crude product repeatedly with cold diethyl ether to extract unreacted alkyl halides. Recrystallize the residue from a mixture of methanol and diethyl ether to afford pure, colorless crystals.

  • Validation: Confirm structural integrity and purity using ¹H NMR and ¹³C NMR. The absence of peaks corresponding to free alkyl halide protons validates the sample for biological testing.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay via Resazurin Microdilution

Causality Note: Traditional visual turbidity assessments for MIC are prone to subjective error, especially with compounds that may precipitate in media. Utilizing resazurin provides a self-validating, objective colorimetric shift driven by active bacterial metabolism.

  • Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus) in Mueller-Hinton Broth (MHB) at 37°C until the exponential growth phase is reached. Adjust the suspension to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of MHB into all wells. Add 100 µL of the azanium derivative stock solution to the first column and perform two-fold serial dilutions across the plate.

  • Inoculation: Add 10 µL of the bacterial inoculum to each well (excluding the negative sterility control wells).

  • Incubation & Indicator Addition: Incubate the plate at 37°C for 18 hours. Subsequently, add 10 µL of a 0.015% resazurin sodium salt solution to all wells and incubate for an additional 2 hours in the dark.

  • Readout: Viable bacteria reduce the blue resazurin dye to pink, fluorescent resorufin. The MIC is objectively recorded as the lowest concentration well that remains strictly blue (indicating complete inhibition of metabolic activity).

Workflow S1 1. Quaternization Reaction (N-methyldiethanolamine + Alkyl Halide) S2 2. Purification & Characterization (Recrystallization, 1H/13C NMR, FTIR) S1->S2 S3 3. Biological Evaluation (Broth Microdilution MIC, Cytotoxicity) S2->S3 S4 4. Advanced Formulation (Niosomes, Polyurethane Integration) S3->S4

Step-by-step workflow for the synthesis, validation, and formulation of azanium derivatives.

References

  • Xie, X., Cong, W., Zhao, F., Li, H., Xin, W., & Wang, C. (2017). "Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts." Journal of Enzyme Inhibition and Medicinal Chemistry. 5

  • Lv, X., Li, Z., Zhang, Z., Wang, H., Song, H., Yuan, S., Fu, X., & Li, Z. (2024). "Quaternary Ammonium Salt-Based Intrinsic Antibacterial Polyurethanes: Optimizing the Antibacterial Activity via Cationic Main- or Side-Chain Design in Hard Segments." ACS Applied Materials & Interfaces. 6

  • Parizi, M. H., Pardakhty, A., Sharifi, I., Farajzadeh, S., Daie Parizi, M. H., & Sharifi, H. (2019). "Antileishmanial activity and immune modulatory effects of benzoxonium chloride and its entrapped forms in niosome on Leishmania tropica." Journal of Parasitic Diseases. 7

  • Gondoghdi, P. A., Khorsandi, M., Mokhtarpour, M., Shekaari, H., & Hamishehkar, H. (2024). "Effect of 2-hydroxyethylammonium carboxylate protic ionic liquids on the solubility and cytotoxicity of indomethacin." BMC Chemistry. 4

Sources

Protocols & Analytical Methods

Method

How to synthesize Bis(2-hydroxyethyl)ammonium protic ionic liquids.

Application Note: Synthesis, Validation, and Pharmaceutical Applications of Bis(2-hydroxyethyl)ammonium Protic Ionic Liquids Executive Overview & Mechanistic Rationale Bis(2-hydroxyethyl)ammonium protic ionic liquids (PI...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Validation, and Pharmaceutical Applications of Bis(2-hydroxyethyl)ammonium Protic Ionic Liquids

Executive Overview & Mechanistic Rationale

Bis(2-hydroxyethyl)ammonium protic ionic liquids (PILs)—often referred to as diethanolammonium PILs—represent a highly versatile class of green solvents and functional materials. Characterized by their high biodegradability, low toxicity, and tunable thermophysical properties, these PILs are synthesized via a straightforward Brønsted acid-base neutralization reaction between bis(2-hydroxyethyl)amine (diethanolamine) and a selected carboxylic acid[1][2].

From a mechanistic standpoint, the proton transfer from the Brønsted acid to the secondary amine is highly exothermic. If not strictly thermally regulated, localized heating can trigger unwanted side reactions, such as amidation, which compromise the purity of the final ionic liquid[3]. Therefore, the synthesis protocol must be designed as a self-validating system, integrating precise thermal control with rigorous downstream spectroscopic and moisture-content validations.

Experimental Workflow & System Logic

The following workflow outlines the logical progression of synthesizing high-purity Bis(2-hydroxyethyl)ammonium PILs.

ProtocolWorkflow Step1 1. Reagent Preparation Equimolar Amine & Acid Step2 2. Acid-Base Neutralization Ice Bath / Dropwise Addition Step1->Step2 Step3 3. Maturation 24h Vigorous Stirring Step2->Step3 Step4 4. Dehydration & Drying Vacuum Pump (7 Pa, 48h) Step3->Step4 Step5 5. Validation NMR, FTIR, Karl Fischer Step4->Step5

Step-by-step experimental workflow for synthesizing Bis(2-hydroxyethyl)ammonium PILs.

Step-by-Step Synthesis Protocol

This protocol is engineered to ensure high yield (>93%) and ultra-high purity (>98%), which are critical thresholds for pharmaceutical and advanced material applications[3][4].

Phase 1: Controlled Neutralization

  • Stoichiometric Preparation: Weigh equimolar amounts (1:1 molar ratio) of bis(2-hydroxyethyl)amine (diethanolamine, ≥99% purity) and the target carboxylic acid (e.g., acetic, butyric, or lauric acid)[1][4].

  • Thermal Regulation (Critical Step): Transfer the diethanolamine into a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Submerge the flask in an ice bath to maintain the internal temperature below 5 °C[3][4]. Causality: The neutralization is exothermic; the ice bath suppresses the activation energy required for covalent amide bond formation, ensuring the product remains a purely ionic salt.

  • Dropwise Addition: Slowly add the carboxylic acid dropwise via the funnel under vigorous magnetic stirring (approx. 300–400 rpm).

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir continuously at room temperature for 24 hours to guarantee complete proton transfer and homogenization[1][3].

Phase 2: Purification and Dehydration 5. Primary Evaporation: If a solvent environment (like methanol) was used to reduce viscosity during synthesis, remove it using a rotary evaporator at 40 °C under reduced pressure (approx. 5.0 mbar)[5]. 6. Deep Vacuum Drying: Transfer the synthesized PIL to a high-vacuum system (e.g., 7 Pa) and dry for 48 hours[2]. Causality: PILs are highly hygroscopic. Residual water acts as a co-solvent, drastically altering the density, viscosity, and hydrogen-bonding network of the ionic liquid. 7. Inert Storage: Backfill the drying vessel with dry nitrogen gas and store the PIL in tightly sealed bottles with PTFE septa[2].

Self-Validating Characterization Parameters

A robust protocol requires built-in analytical checkpoints to confirm success before application.

  • Moisture Quantification: Perform Karl Fischer titration immediately prior to use. A successful synthesis and drying cycle must yield a water content of less than 0.1% mass fraction (or <1000 ppm)[2][3].

  • FTIR Spectroscopy: Validate the proton transfer by observing the disappearance of the strong carboxylic acid carbonyl (C=O) stretch (typically around 1700–1720 cm⁻¹) and the appearance of the carboxylate anion (COO⁻) asymmetric and symmetric stretching bands (approx. 1550 cm⁻¹ and 1400 cm⁻¹)[1][3].

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirm the structural integrity and the 1:1 cation-to-anion ratio. For example, the ¹H NMR spectrum should display the characteristic broad peak for the newly formed ammonium protons (–NH₂⁺) and hydroxyl groups (–OH)[2][3].

Thermophysical Profiling & Derivative Applications

The choice of the carboxylic acid anion dictates the macroscopic properties and the ultimate application of the PIL. The table below summarizes the quantitative and qualitative data of key derivatives.

Protic Ionic Liquid (PIL)Anion SourceKey Thermophysical / Chemical PropertyPrimary Application
Bis(2-hydroxyethyl)ammonium acetate Acetic AcidLow viscosity; highly miscible in water; density ~1.15 g/cm³Biochemical solvent (e.g., modulating DL-alanine hydration)[3][6]
Bis(2-hydroxyethyl)ammonium butyrate Butanoic AcidComplete solubility in water, methanol, and ethanolGreen solvent for liquid-liquid extraction[2]
Bis(2-hydroxyethyl)ammonium erucate Erucic AcidExceptionally high kinematic viscosity at RT; drops sharply with heatEnvironmentally friendly neat lubricant and water additive[1]
Bis(2-hydroxyethyl)ammonium laurate Lauric AcidSurface-active (SAIL); reduces critical micelle concentration (CMC)Drug delivery (enhances bioavailability of BCS Class III drugs like gabapentin)[7]
Bis(2-hydroxyethyl)ammonium lactate Lactic AcidHigh biodegradability; water-like polarity (Reichardt's index ~0.89-1.00)Green catalyst/solvent for condensation reactions[8]

Advanced Applications in Drug Development & Radiopharmacy

Pharmaceutical Formulations (Bioavailability Enhancement): Surface-active ionic liquids (SAILs) based on bis(2-hydroxyethyl)ammonium, such as the laurate derivative, have shown profound utility in drug delivery. By evaluating the micellization behavior through electrical conductivity and surface tension measurements, researchers have demonstrated that these PILs interact favorably with poorly permeable antiepileptic drugs like gabapentin. The PILs lower the critical micelle concentration (CMC), thereby facilitating the transport and absorption of the active pharmaceutical ingredient across biological membranes[7].

Radiopharmaceuticals: In the highly specialized field of PET imaging, diethanolammonium PILs are emerging as superior buffering agents. During ⁶⁸Ga-radiolabeling reactions with clinically approved peptides, these PILs maintain optimal pH conditions without interfering with the chelator-metal complexation, offering a highly efficient, non-toxic alternative to traditional buffers[9].

Sources

Application

Application of Bis(2-hydroxyethyl)azanium in green chemistry.

Application Note: Bis(2-hydroxyethyl)azanium-Based Protic Ionic Liquids in Green Chemistry Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Technical Application Note &...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bis(2-hydroxyethyl)azanium-Based Protic Ionic Liquids in Green Chemistry

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Executive Summary & Mechanistic Framework

Bis(2-hydroxyethyl)azanium, commonly referred to as the diethanolammonium cation ([DEA]⁺), is a highly versatile building block for Protic Ionic Liquids (PILs). Synthesized via the straightforward acid-base neutralization of diethanolamine, [DEA]-based PILs are emerging as transformative solvents and catalysts in green chemistry.

Mechanistic Advantages: The structural efficacy of the [DEA]⁺ cation lies in its trifunctional nature:

  • Acidic NH₂⁺ Core: Acts as a Brønsted acid, facilitating proton transfer in catalytic cycles.

  • Dual Hydroxyl (-OH) Groups: Provide extensive hydrogen-bonding networks. In multicomponent reactions (e.g., Mannich or Knoevenagel condensations), these -OH groups activate the carbonyl oxygen of aldehydes, increasing electrophilicity[1].

  • Synergistic Gas Affinity: For gas separation, the NH₂⁺ and -OH sites work synergistically to capture polar gases like NH₃ via strong intermolecular interactions, while the associated anion (e.g., Cl⁻ or Acetate) provides nucleophilic sites for SO₂ or CO₂ stabilization[2].

Experimental Protocols: Synthesis and Validation

To ensure reproducibility, the synthesis of [DEA]-PILs must be treated as a self-validating system. Water content drastically alters the viscosity and catalytic efficacy of PILs; thus, rigorous thermal control and moisture validation are non-negotiable[3].

Protocol A: Synthesis of Diethanolammonium Acetate ([DEA][Ac])
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and an inert nitrogen (N₂) inlet. Submerge the flask in an ice-water bath to strictly maintain the internal temperature below 5 °C.

  • Precursor Loading: Add 0.1 mol (10.51 g) of diethanolamine (DEA) to the flask. Purge the system with N₂ for 15 minutes to displace atmospheric moisture.

  • Exothermic Neutralization: Slowly add 0.1 mol (6.01 g) of glacial acetic acid dropwise via the funnel over 1 hour.

    • Causality Check: The acid-base neutralization is highly exothermic. Rapid addition causes localized heating, which can lead to amine oxidation or unwanted amide byproduct formation, ruining the ionic nature of the solvent[3].

  • Maturation: Remove the ice bath. Stir the viscous mixture at 298 K for 24 hours under continuous N₂ flow to ensure 100% proton transfer.

  • Validation & Drying (Critical Step): Dry the synthesized PIL under high vacuum ( 10−2 mbar) at 50 °C for 48 hours.

    • Self-Validation: Perform Karl Fischer titration. The water content must be < 0.1 wt% before use. Confirm the structural integrity via ¹H-NMR (absence of amide peaks).

Application Workflows

Application I: Green Catalysis (Mannich Base Synthesis)

[DEA]-PILs act as both solvent and recyclable catalyst in the synthesis of bioactive nitrogen-containing heterocycles, crucial for drug development[1].

  • Reaction Assembly: In a 10 mL flask, combine 1.0 mmol benzaldehyde, 1.0 mmol aniline, and 1.2 mmol acetophenone.

  • Catalysis: Add 20 mol% of [DEA][Ac] and 1 mL of ethanol. Stir at room temperature for 24 hours.

  • Isolation: The product self-precipitates. Filter the solid Mannich base and wash with cold ethanol.

  • Recycling Loop: Evaporate the filtrate under reduced pressure to recover the [DEA][Ac]. Wash the PIL with diethyl ether to extract unreacted organic precursors, dry under vacuum, and reuse. The catalyst typically retains >85% efficiency after 5 cycles[1].

Application II: Advanced Gas Separation (NH₃ / CO₂ Capture)

[DEA]Cl has proven to be a highly effective, low-cost liquid solvent for industrial gas sweetening and ammonia recovery[2].

  • Degassing: Load 5.0 g of [DEA]Cl into a temperature-controlled, high-pressure absorption cell. Heat to 333 K under vacuum for 2 hours to strip residual moisture.

  • Absorption Phase: Cool the cell to 298.15 K. Introduce the target gas mixture (e.g., NH₃/N₂/H₂) at a constant pressure of 1 bar. Monitor the pressure drop via a transducer until equilibrium is achieved (ΔP = 0 for >30 min).

  • Regeneration: Heat the saturated PIL to 353 K under vacuum for 1 hour. The captured gas is desorbed, and the PIL is fully regenerated for the next cycle.

Quantitative Data Summaries

Table 1: Catalytic Performance of [DEA]-PILs in Organic Synthesis

Reaction Type Catalyst Conditions Peak Yield (%) Recycling Efficiency (Cycle 5)
Mannich Base Synthesis [DEA][ClAc] EtOH, RT, 24 h 75–90% >85%
Knoevenagel Condensation [DEA][Ac] Neat, RT, <5 min 80–98% >90%

| Esterification (Triacetin) | [DEA][Ac] | 90 °C, 6 h | >90% | >90% |

Data synthesized from Knoevenagel and Mannich base optimization studies[1][4][5].

Table 2: Gas Separation Capacities of [DEA]Cl at 298.15 K

Target Gas Mixture Functional Site Synergy Separation Efficacy Regeneration Conditions
NH₃ / N₂ / H₂ NH₂⁺ and OH (H-bonding) Excellent (High NH₃ affinity) 353 K, Vacuum, 1 h
SO₂ / CO₂ / N₂ Cl⁻ (Nucleophilic attack) Moderate to High 353 K, Vacuum, 1 h

| H₂S / CO₂ / CH₄ | Steric hindrance limits H₂S | Inferior | N/A |

Thermodynamic capacity data derived from theoretical and experimental gas separation evaluations[2].

Process Visualization

G DEA Diethanolamine (DEA) Precursor Synthesis Acid-Base Neutralization Exothermic Control (<5°C) DEA->Synthesis Acid Protic Acid (e.g., HCl, AcOH) Acid->Synthesis Validation QA / QC Validation (1H-NMR, Karl Fischer) Synthesis->Validation PIL Bis(2-hydroxyethyl)azanium PIL Catalyst / Solvent Validation->PIL Pure PIL (<0.1% H2O) CatApp Green Catalysis (Mannich / Knoevenagel) PIL->CatApp GasApp Gas Separation (CO2 / NH3 Capture) PIL->GasApp Recovery Biphasic Extraction & Vacuum Desorption CatApp->Recovery GasApp->Recovery Recovery->PIL Recycled PIL (>90%)

Workflow of Bis(2-hydroxyethyl)azanium synthesis, application, and recycling.

References

  • Evaluating diethanolammonium chloride as liquid solvent for gas separation from experiments and theoretical calculations ResearchGate (AIChE Journal)[Link]

  • Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products The Royal Society Publishing[Link]

  • Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid ACS Omega[Link]

  • Protic Ionic Liquid–H₂O Mixtures: Structure, Interactions, and Structure–Property Relationships National Institutes of Health (PMC)[Link]

  • Synthesis of triacetin by protic ionic liquids as catalysts WWJMRD[Link]

Sources

Method

Advanced Application Note: Bis(2-hydroxyethyl)azanium as a Mixed-Type Corrosion Inhibitor

Executive Summary In industrial applications ranging from acid pickling to oil well acidizing, the degradation of metallic infrastructure remains a critical economic and safety challenge. Bis(2-hydroxyethyl)azanium —the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In industrial applications ranging from acid pickling to oil well acidizing, the degradation of metallic infrastructure remains a critical economic and safety challenge. Bis(2-hydroxyethyl)azanium —the protonated form of diethanolamine (DEA)—has emerged as a highly effective, versatile corrosion inhibitor[1]. Operating primarily in acidic environments, this organic cation forms a robust protective barrier on metal surfaces, mitigating both anodic metal dissolution and cathodic hydrogen evolution[2].

This application note provides an authoritative, in-depth guide to the mechanistic pathways, quantitative efficacy, and self-validating experimental protocols required to evaluate bis(2-hydroxyethyl)azanium-based inhibitors in materials science and formulation development.

Physicochemical Profiling & Mechanistic Causality

The efficacy of bis(2-hydroxyethyl)azanium is rooted in its dual-action adsorption mechanism. In acidic media (e.g., HCl or H₂SO₄), the parent molecule, diethanolamine, undergoes protonation at the nitrogen atom to form the bis(2-hydroxyethyl)azanium cation[2]. The inhibition mechanism is a synergistic combination of physical and chemical adsorption:

  • Physisorption (Electrostatic Interaction): In acidic solutions, aggressive anions (such as Cl⁻ or SO₄²⁻) pre-adsorb onto the positively charged metal surface, creating an intermediate negative charge. The positively charged bis(2-hydroxyethyl)azanium cations are electrostatically attracted to these anions, forming a primary physical barrier[2].

  • Chemisorption (Coordinate Bonding): The lone pairs of electrons on the oxygen atoms of the hydroxyethyl groups, and any unprotonated nitrogen atoms in equilibrium, coordinate directly with the vacant d-orbitals of transition metals (e.g., iron in mild steel or zinc)[3].

  • Mixed-Type Inhibition: By blanketing the metal surface, the inhibitor blocks active sites, simultaneously retarding the anodic oxidation of the metal and the cathodic reduction of hydrogen ions[4].

AdsorptionMechanism DEA Diethanolamine (DEA) Protonation Protonation in Acidic Media DEA->Protonation Chemisorption Chemisorption (Coordinate Bonds via N, O) DEA->Chemisorption Electron Donation Azanium Bis(2-hydroxyethyl)azanium Cation Protonation->Azanium Physisorption Physisorption (Electrostatic Attraction) Azanium->Physisorption Electrostatic Interaction Metal Metal Surface (e.g., Mild Steel/Zinc) with pre-adsorbed anions Metal->Physisorption Metal->Chemisorption Inhibition Mixed-Type Corrosion Inhibition (Blocks Anodic & Cathodic Sites) Physisorption->Inhibition Chemisorption->Inhibition

Mechanism of Bis(2-hydroxyethyl)azanium adsorption and corrosion inhibition.

Quantitative Efficacy Profiling

The performance of bis(2-hydroxyethyl)azanium derivatives is highly dependent on concentration, temperature, and the specific acidic environment. The adsorption typically follows the Langmuir or Frumkin adsorption isotherms, indicating that the inhibitor forms a monolayer on the metal surface where the fractional surface coverage (θ) is proportional to the inhibition efficiency[3][4].

Table 1: Comparative Inhibition Efficiency (IE%) Across Substrates
SubstrateCorrosive EnvironmentInhibitor ConcentrationTemp (K)Max Inhibition Efficiency (IE%)Reference
Zinc 0.01 M HCl20 mM30197.26%[3]
Mild Steel 0.5 M H₂SO₄1.0 mM (10⁻³ M)30388.70%[4]
API 5L X60 Steel 1.0 M H₂SO₄150 ppm (Dodecanoate salt)29890.00% ± 6%[5]
Carbon Steel Oil Refining Acid Mix4 h Synthesis Product40374.66%[6]

Note: As temperature increases, physical adsorption tends to weaken, which can lead to a slight decrease in IE% unless the derivative is specifically synthesized to favor high-temperature chemisorption[3][5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, corrosion inhibition studies must employ a self-validating system. Relying on a single analytical method is prone to systemic error. The following protocols pair Electrochemical Impedance Spectroscopy (EIS) (for instantaneous, non-destructive mechanistic data) with Gravimetric Analysis (for empirical, time-averaged bulk data). If the IE% calculated from both methods aligns within a ±5% margin, the experimental integrity is validated.

Workflow Prep 1. Metal Coupon Preparation (Polishing, Degreasing, Drying) Immersion 3. Immersion & Equilibration (OCP Stabilization) Prep->Immersion Solution 2. Inhibitor Solution Formulation (Acidic Media + Azanium Salt) Solution->Immersion Electrochemical 4a. Electrochemical Testing (EIS & Potentiodynamic Polarization) Immersion->Electrochemical Gravimetric 4b. Gravimetric Analysis (Weight Loss Measurement) Immersion->Gravimetric Surface 5. Surface Characterization (SEM, XPS, FTIR) Electrochemical->Surface Gravimetric->Surface Analysis 6. Data Synthesis (Isotherm Modeling & Efficiency %) Surface->Analysis

Standardized workflow for evaluating azanium-based corrosion inhibitors.

Protocol A: Electrochemical Impedance Spectroscopy (EIS) & Polarization

Causality Focus: EIS applies a small alternating current (AC) signal to measure the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ) without permanently altering the surface. Potentiodynamic polarization applies a direct current (DC) sweep to determine if the inhibitor acts on anodic sites, cathodic sites, or both.

Materials:

  • Potentiostat/Galvanostat.

  • Three-electrode cell: Working Electrode (Metal coupon, e.g., Mild Steel), Counter Electrode (Platinum mesh), Reference Electrode (Saturated Calomel Electrode - SCE).

  • Test solutions: 0.5 M H₂SO₄ (Blank) and 0.5 M H₂SO₄ + varying concentrations of bis(2-hydroxyethyl)azanium (e.g., 0.1 mM to 10 mM).

Step-by-Step Methodology:

  • Electrode Preparation: Abrade the working electrode surface using silicon carbide (SiC) paper (grades 400 to 1200) to ensure a uniform surface roughness. Reasoning: Surface irregularities can artificially amplify local corrosion cells, skewing baseline data.

  • Degreasing: Wash the electrode with double-distilled water, degrease ultrasonically in ethanol or acetone for 5 minutes, and dry under a warm air stream.

  • OCP Stabilization: Immerse the working electrode in the test solution for 30–60 minutes to establish a steady-state Open Circuit Potential (OCP). Reasoning: Perturbing the system before the electrical double layer has fully formed will result in noisy, inaccurate impedance spectra.

  • EIS Measurement: Apply an AC signal of 10 mV peak-to-peak amplitude at the OCP, sweeping the frequency from 100 kHz down to 10 mHz.

  • Data Extraction: Fit the resulting Nyquist plots to an equivalent Randles circuit. Calculate Inhibition Efficiency ( IEEIS​% ) using the formula:

    IEEIS​%=Rct(inhibitor)​Rct(inhibitor)​−Rct(blank)​​×100
  • Potentiodynamic Polarization (PDP): Immediately following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s. Extract the corrosion current density ( Icorr​ ) via Tafel extrapolation to confirm the mixed-type nature of the inhibitor[4].

Protocol B: Gravimetric (Weight Loss) Assay

Causality Focus: Weight loss is the gold standard for empirical validation. It accounts for localized corrosion (pitting) that electrochemical methods might smooth over in their bulk averaging.

Step-by-Step Methodology:

  • Coupon Preparation: Prepare metal coupons (e.g., 2.0 cm × 2.0 cm × 0.1 cm) following the exact abrasion and degreasing steps outlined in Protocol A.

  • Initial Weighing: Weigh the coupons on an analytical balance accurate to 0.1 mg ( W1​ ).

  • Immersion: Suspend the coupons via glass hooks in beakers containing 100 mL of the test solutions (Blank and Inhibitor-treated) at a controlled temperature (e.g., 303 K) for 24 hours. Reasoning: Glass hooks prevent galvanic coupling that would occur if metal wires were used.

  • Cleaning: Remove the coupons, scrub gently with a bristle brush under running water to remove loosely adherent corrosion products, dip in a standard pickling solution (e.g., Clarke's solution for steel) for 10 seconds to remove stubborn oxides, wash with ethanol, and dry.

  • Final Weighing: Reweigh the coupons ( W2​ ).

  • Calculation: Calculate the corrosion rate ( CR​ ) and Inhibition Efficiency ( IEWL​% ):

    IEWL​%=CR(blank)​CR(blank)​−CR(inhibitor)​​×100
  • Validation: Compare IEWL​% with IEEIS​% . A variance of < 5% validates the mechanistic assumptions and confirms the stability of the bis(2-hydroxyethyl)azanium protective film.

Surface Characterization & Isotherm Modeling

To finalize the study, the physical presence of the bis(2-hydroxyethyl)azanium film must be verified.

  • Scanning Electron Microscopy (SEM): Used to visually contrast the heavily pitted surface of the blank coupon against the smooth, protected surface of the inhibitor-treated coupon[4].

  • Isotherm Modeling: Plot θC​ versus C (where C is inhibitor concentration and θ is surface coverage derived from IE%/100 ). A linear fit with an R2 value near 1.0 confirms Langmuir adsorption, proving that the azanium cations form a uniform, single-molecule-thick barrier on the metal interface[3].

References

  • Diethanolamine As Corrosion Inhibitor For Zinc in Hydrochloric Acid. IJRAR.org. Available at: [Link]

  • The Inhibitory Effect of Diethanolamine on Corrosion of Mild Steel in 0.5 M Sulphuric Acidic Medium. ResearchGate. Available at: [Link]

  • Production of Corrosion Inhibitors for Oil Refining Equipment Using Natural Components. SciSpace. Available at:[Link]

  • Bis(hydroxyethyl)ammonium chloride | C4H12ClNO2 | CID 26688. PubChem - NIH. Available at: [Link]

  • Corrosion Inhibition of API 5L X60 Steel in Acid Medium: Theoretical and Experimental Approaches. ACS Omega. Available at:[Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of Bis(2-hydroxyethyl)ammonium Acetate

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of Bis(2-hydroxyethyl)ammonium acetate, a protic ionic liquid (PIL). The synthesis is achieved through a direct...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Bis(2-hydroxyethyl)ammonium acetate, a protic ionic liquid (PIL). The synthesis is achieved through a direct acid-base neutralization reaction between diethanolamine and acetic acid. This protocol is designed for researchers in materials science, catalysis, and drug development, offering a straightforward, cost-effective, and scalable method. We detail the underlying reaction mechanism, provide a step-by-step experimental workflow, outline critical safety precautions, and describe methods for product validation.

Introduction and Scientific Background

Bis(2-hydroxyethyl)ammonium acetate, also known as diethanolammonium acetate, is a protic ionic liquid characterized by a protonated diethanolamine cation and an acetate anion.[1] Unlike traditional volatile organic solvents, PILs offer unique properties such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics. These attributes make them environmentally benign reaction media and versatile catalysts.[2][3] Specifically, Bis(2-hydroxyethyl)ammonium acetate has found applications as a buffer agent in the synthesis of radiopharmaceuticals and as a catalyst in various organic reactions.[4][5]

The synthesis is based on a classic and efficient acid-base neutralization. This process is typically exothermic and rapid, involving the transfer of a proton from the acidic hydroxyl group of acetic acid to the basic nitrogen atom of diethanolamine.[1] The resulting ionic salt's high water solubility and hygroscopic nature are direct consequences of the combined functional groups from its parent molecules.[1]

Reaction Mechanism

The formation of Bis(2-hydroxyethyl)ammonium acetate proceeds via a proton transfer mechanism. The lone pair of electrons on the secondary amine's nitrogen atom in diethanolamine acts as a proton acceptor (a Brønsted-Lowry base). Acetic acid, a weak carboxylic acid, donates a proton (H⁺) from its hydroxyl group. This transfer results in the formation of a stable ammonium cation and a carboxylate anion, held together by electrostatic forces.

G cluster_reaction DEA Diethanolamine HN(CH₂CH₂OH)₂ p1 Acetic Acetic Acid CH₃COOH Plus + Product_cation Bis(2-hydroxyethyl)ammonium [H₂N(CH₂CH₂OH)₂]⁺ Product_anion Acetate [CH₃COO]⁻ Plus2 + p2 p1->p2 Proton Transfer

Caption: Proton transfer from acetic acid to diethanolamine.

Materials and Equipment

Reagents and Chemicals
Chemical NameFormulaMW ( g/mol )PuritySupplier (Example)CAS No.
DiethanolamineC₄H₁₁NO₂105.14≥99%Sigma-Aldrich111-42-2
Glacial Acetic AcidC₂H₄O₂60.05≥99.7%Fisher Scientific64-19-7
Ethanol (Optional Solvent)C₂H₅OH46.07Anhydrous, ≥99.5%VWR64-17-5
Laboratory Equipment
  • 250 mL two-neck round-bottom flask

  • 100 mL dropping funnel

  • Magnetic stirrer with stir bar

  • Ice-water bath

  • Thermometer

  • Rotary evaporator

  • High-vacuum pump

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH meter

  • Analytical balance

Detailed Experimental Protocol

This protocol is based on an equimolar (1:1) reaction between the amine and the acid.[6]

Reagent Preparation
  • Diethanolamine Solution: In a 250 mL beaker, weigh 52.57 g (0.5 mol) of diethanolamine. If using a solvent, dissolve it in 15 mL of ethanol.

  • Acetic Acid Solution: In a separate beaker, carefully weigh 30.03 g (0.5 mol) of glacial acetic acid. If using a solvent, dissolve it in 15 mL of ethanol.

Synthesis Procedure
  • Setup: Place the 250 mL round-bottom flask containing the diethanolamine solution (and a magnetic stir bar) into an ice-water bath situated on top of a magnetic stirrer.

  • Controlled Addition: Transfer the acetic acid solution to the dropping funnel and place it in one neck of the round-bottom flask. Begin vigorous stirring of the diethanolamine solution.

  • Exothermic Reaction: Add the acetic acid solution dropwise to the stirring diethanolamine solution over a period of approximately 1 hour. Causality: The reaction is exothermic; slow, dropwise addition while cooling in an ice bath is crucial to control the reaction temperature and prevent potential side reactions or boiling of the solvent.[1]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to naturally warm to room temperature. Continue stirring the resulting solution for an additional 24 hours to ensure the reaction goes to completion.[6][7]

Product Isolation and Purification
  • Solvent Removal: If a solvent was used, remove the ethanol using a rotary evaporator.

  • Drying: To remove any residual water or solvent and achieve high purity, dry the resulting viscous liquid under high vacuum (e.g., using a D25 vacuum pump) for at least 3 hours.[6][7] The final product should be a clear, viscous liquid.

G A Prepare 1:1 Molar Solutions (Diethanolamine & Acetic Acid) B Set up Flask in Ice Bath with Magnetic Stirrer A->B C Add Acetic Acid Dropwise to Diethanolamine (1 hr) B->C Control Exotherm D Remove Ice Bath, Stir at Room Temperature (24 hrs) C->D E Remove Solvent via Rotary Evaporation D->E F Dry Under High Vacuum (≥3 hrs) E->F G Obtain Pure Bis(2-hydroxyethyl) ammonium Acetate F->G

Caption: Experimental workflow for the synthesis of the ionic liquid.

Characterization and Validation

To ensure the successful synthesis and purity of the product, the following characterization techniques are recommended.

Physicochemical Properties
ParameterExpected Result
Appearance Colorless to pale yellow viscous liquid
pH (25 °C) ~7.0 - 8.0
Solubility Miscible with water and alcohols[8]
Spectroscopic Analysis
  • FT-IR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups. Look for a broad absorption band around 3300-3400 cm⁻¹ (O-H and N-H stretching), C-H stretching around 2800-3000 cm⁻¹, and a strong carboxylate (COO⁻) stretch around 1570-1610 cm⁻¹.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Can confirm the structure. Expected signals include peaks for the acetate methyl protons and the methylene protons of the diethanolammonium cation.

G Start Synthesized Product pH Measure pH (Target: 7.0-8.0) Start->pH FTIR FT-IR Analysis (Confirm Functional Groups) Start->FTIR NMR ¹H NMR Analysis (Confirm Structure) Start->NMR Result Validated Product pH->Result FTIR->Result NMR->Result

Caption: Logical workflow for product validation and characterization.

Safety Precautions and Handling

This experiment must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Diethanolamine (DEA): Harmful if swallowed and causes serious eye damage and skin irritation.[9] It is also suspected of causing cancer and may damage organs through prolonged exposure.[10] Avoid breathing fumes, mist, or vapors.[10][11]

  • Glacial Acetic Acid: Highly corrosive and can cause severe skin burns and eye damage. It has a strong, pungent odor. Handle with extreme care.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[11]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Check for impermeability before use.[11]

    • Body Protection: A lab coat must be worn at all times.

  • Ventilation: Use local and general ventilation to minimize exposure.[11]

  • Spill & Waste: In case of a spill, isolate the area and use absorbent materials for containment.[11] Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional and local regulations. Do not empty into drains.[12]

References

  • Canadian Science Publishing. (2012, September 19). 2-Hydroxyethylammonium acetate as a reusable and cost-effective ionic liquid for the efficient synthesis of bis(pyrazolyl)methanes and 2-pyrazolyl-1-nitroalkanes. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 2-Hydroxyethylammonium acetate as a reusable and cost-effective ionic liquid for the efficient synthesis of bis(pyrazolyl)methanes and 2-pyrazolyl-1-nitroalkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Diethanolammonium protic ionic liquids - promising buffers for the synthesis of 68Ga- labelled radiopharmaceuticals | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of bis(pyrazolyl)methanes 2a–2k catalyzed by 2-hydroxyethylammonium acetate (2-HEAA). Retrieved from [Link]

  • PMC. (2025, August 13). Influence of 2-hydroxyethylammonium acetate-based protic ionic liquids on the thermophysical properties of aqueous DL-alanine solutions. Retrieved from [Link]

  • Nature. (n.d.). Hydration behavior of L-proline in the presence of mono, bis, tris-(2- hydroxyethyl) ammonium acetate protic ionic liquids: The. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Diethanolamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DIETHANOLAMINE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]

  • Quantum Compliance. (2018, June 7). Silver Fern Chemical, Inc. SAFETY DATA SHEET Diethanolamine 99. Retrieved from [Link]

  • Univar Solutions. (2018, November 15). DEA (Diethanolamine) - 99% - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Diethanolamine. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, December 5). Diethanolamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethanolamine. Retrieved from [Link]

Sources

Method

Application Note: Tribological Property Testing of Bis(2-hydroxyethyl)azanium-Based Protic Ionic Liquids

Introduction & Mechanistic Rationale The transition toward environmentally sustainable, water-based, and glycerol-based lubricants has accelerated the demand for high-performance, eco-friendly additives. Bis(2-hydroxyeth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The transition toward environmentally sustainable, water-based, and glycerol-based lubricants has accelerated the demand for high-performance, eco-friendly additives. Bis(2-hydroxyethyl)azanium—commonly referred to in literature as diethanolammonium—forms the cationic foundation for a highly effective class of Protic Ionic Liquids (PILs)[1]. When paired with long-chain fatty acid anions (e.g., oleate, erucate) or organic acids (e.g., citrate, succinate), these PILs exhibit exceptional tribological properties, including high thermal stability, non-flammability, and ultra-low vapor pressure[2].

The Causality of Lubrication Performance: The efficacy of Bis(2-hydroxyethyl)azanium PILs is rooted in their molecular architecture. The hydroxyl groups on the azanium cation act as powerful hydrogen-bond donors, facilitating rapid and robust physical adsorption onto polar metal surfaces[1]. Simultaneously, the anionic counterpart (e.g., the C22:1 erucate chain or C18:1 oleate chain) provides a low-shear hydrophobic tail that repels water and reduces interfacial friction. Under the extreme contact pressures of boundary lubrication, frictional heating triggers a tribochemical reaction. The physically adsorbed PIL degrades to form a permanent, oxygen- and nitrogen-rich protective "metal soap" tribofilm, effectively preventing direct asperity-to-asperity contact and drastically reducing wear[3][4].

Experimental Workflow & Mechanistic Pathways

To ensure rigorous, reproducible data, the evaluation of these PILs must follow a systematic pipeline from formulation to nanoscale surface characterization.

G N1 1. Formulation PIL Synthesis & Base Fluid Blending N2 2. Physicochemical Profiling Viscosity, pH & Wettability N1->N2 N3 3. Tribological Testing Boundary Regime (Ball-on-Plate) N2->N3 N4 4. Real-Time Monitoring Coefficient of Friction (COF) N3->N4 N5 5. Surface Characterization Profilometry, SEM-EDS & XPS N3->N5 N6 6. Mechanistic Validation Tribofilm & Metal Soap Confirmation N4->N6 N5->N6

Caption: Workflow for tribological evaluation of Bis(2-hydroxyethyl)azanium-based lubricants.

Mechanism N1 Bis(2-hydroxyethyl)azanium Cation + Fatty Acid Anion N2 Physical Adsorption (H-Bonding to Substrate) N1->N2 N3 Frictional Heating (Boundary Contact) N2->N3 N4 Tribochemical Reaction (Metal Soap Formation) N3->N4 N5 Protective Tribofilm (Wear & Friction Reduction) N4->N5

Caption: Mechanistic pathway of tribofilm formation by Bis(2-hydroxyethyl)azanium PILs.

Detailed Experimental Protocols

Protocol A: Formulation and Physicochemical Profiling

Objective: To prepare stable PIL-enhanced lubricants and establish their baseline physical properties.

  • Base Fluid Preparation: Select a highly polar base fluid such as Deionized (DI) Water or an Aqueous Glycerol solution (e.g., 1:1 by weight)[3].

    • Causality: Glycerol provides a tunable baseline viscosity, while the aqueous environment mimics eco-friendly industrial applications. The polarity of the base fluid ensures complete solvation of the protic ionic liquid.

  • PIL Integration: Gradually add the synthesized Bis(2-hydroxyethyl)azanium PIL (e.g., oleate or erucate variant) to the base fluid to achieve concentrations ranging from 0.5 wt% to 3.0 wt%[1][3].

    • Causality: Testing a concentration gradient is critical to identifying the Critical Micelle Concentration (CMC) and the optimal adsorption layer thickness. Over-saturation can lead to micelle agglomeration and reduced lubricity.

  • Homogenization: Blend using a magnetic stirrer at 300 rpm at room temperature for 30 minutes until a homogeneous, slightly opaque solution is formed[1].

  • Self-Validation Step: Measure the dynamic viscosity and contact angle of the formulations. A decrease in contact angle on a steel substrate confirms that the PIL is successfully improving the surface wettability of the base fluid.

Protocol B: Tribological Testing (Reciprocating Ball-on-Plate)

Objective: To evaluate the friction and wear reduction capabilities under severe contact pressures.

  • Specimen Preparation: Utilize a ruby (alumina) ball against a bearing steel plate (e.g., AISI 52100)[3].

    • Causality: Using a ceramic-on-metal friction pair isolates the chemical reactivity to the steel surface. Because alumina is chemically inert under these conditions, any tribofilm formed can be directly attributed to the interaction between the PIL and the ferrous substrate, eliminating bi-metallic confounding variables.

  • Parameter Setup: Configure the tribometer for boundary lubrication.

    • Load: 4 N to 10 N (yielding a maximum Hertzian contact pressure of ~1.0–1.5 GPa).

    • Frequency: 15 Hz.

    • Stroke Length: 1 mm.

    • Duration: 30 to 60 minutes[5].

    • Self-Validation Step: Calculate the specific film thickness ( λ ratio) prior to testing. A λ<1 mathematically validates that the system is operating in the boundary lubrication regime, ensuring that the PIL's chemical adsorption—not fluid hydrodynamics—is responsible for load-bearing.

  • Data Acquisition: Continuously monitor the Coefficient of Friction (COF). A sharp initial spike followed by a rapid stabilization indicates the successful running-in period and the real-time formation of the protective metal soap layer[6].

Protocol C: Surface Characterization & Tribofilm Validation

Objective: To elucidate the wear mechanisms and confirm the chemical composition of the tribofilm.

  • Post-Test Cleaning: Rinse the steel plates with a non-polar solvent (e.g., petroleum ether or hexane) in an ultrasonic bath for 5 minutes.

    • Causality: Non-polar solvents remove residual bulk lubricant and unreacted species without stripping the chemically bonded, polar tribofilm from the wear scar.

  • Wear Quantification: Analyze the wear scar using 3D Optical Profilometry to calculate the specific wear rate ( W=V/(F×L) , where V is wear volume, F is normal load, and L is sliding distance).

  • Chemical Mapping (SEM-EDS & XPS):

    • Use Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-Ray Spectroscopy (EDS) to confirm the presence of an oxygen- and nitrogen-enriched tribolayer[4].

    • Use X-ray Photoelectron Spectroscopy (XPS) to analyze the binding energies of Fe 2p, O 1s, and N 1s.

    • Causality: Shifts in the Fe 2p peaks toward higher binding energies confirm the oxidation of iron and the definitive formation of iron-carboxylate (metal soap) complexes, validating the mechanistic hypothesis[6].

Quantitative Data Summary

The following table synthesizes field-proven tribological data across various Bis(2-hydroxyethyl)azanium PIL variants, demonstrating their profound impact on friction and wear reduction when compared to their respective neat base fluids.

PIL Additive (Variant)Base FluidOptimal Conc. (wt%)Friction PairCOF Reduction (%)Wear Reduction (%)Ref
Bis(2-hydroxyethyl)azanium Oleate Aqueous Glycerol0.5%Ruby-Steel~61%~93%[3]
Bis(2-hydroxyethyl)azanium Erucate Deionized Water1.0%Steel-Steel~50%~45%[1]
Tri-[bis(2-hydroxyethyl)azanium] Citrate Mineral Oil1.0%Steel-Steel~35%~59%[4]
Di-[bis(2-hydroxyethyl)azanium] Succinate Deionized Water1.0%Alumina-Steel~70%>90%[6]

Note: COF and Wear reductions are calculated relative to the performance of the unadditized base fluid under identical boundary lubrication conditions.

References

  • [1] Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. MDPI. URL:

  • [6] Di[bis(2-hydroxyethyl)ammonium] succinate (DSu). ResearchGate. URL:

  • [3] Tribological Properties of Protic Ionic Liquid as an Additive in Aqueous Glycerol Solution for Ruby-Bearing Steel Tribo-Contact. ProQuest. URL:

  • [5] Investigation of tribological properties of environmentally friendly ionic liquids as a potential lubricity improving additives for water-based lubricants. Emerald Publishing. URL:

  • [4] Tribological behavior of ammonium-based protic ionic liquid as lubricant additive. Researcher.life. URL:

  • [2] Study of the Lubricating Ability of Protic Ionic Liquid on an Aluminum–Steel Contact. MDPI. URL:

Sources

Application

Application Note: Bis(2-hydroxyethyl)azanium in the Synthesis and Formulation of Functional Materials

Executive Summary Bis(2-hydroxyethyl)azanium, formally recognized as the diethanolammonium cation ( [DEA]+ ), is an essential building block in the design of advanced protic ionic liquids (PILs) and deep eutectic solvent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(2-hydroxyethyl)azanium, formally recognized as the diethanolammonium cation ( [DEA]+ ), is an essential building block in the design of advanced protic ionic liquids (PILs) and deep eutectic solvents (DESs). Characterized by a secondary amine core and two flexible hydroxyethyl chains, [DEA]+ establishes a highly tunable, extensive hydrogen-bonding network. This Application Note provides researchers and drug development professionals with an authoritative guide to the mechanistic utility and step-by-step synthesis protocols of [DEA]+ -based functional materials. The focus is placed on three primary domains: high-capacity gas separation matrices, thermal energy storage via phase-change materials (PCMs), and catalytic/buffering systems for radiopharmaceutical synthesis.

Mechanistic Insights: The [DEA]+ Cation

The structural anatomy of [DEA]+ ( [H2​N(CH2​CH2​OH)2​]+ ) dictates its unique physicochemical properties. Its functionality is driven by three distinct interaction sites:

  • Acidic NH2+​ Core : Acts as a strong Brønsted acid and primary hydrogen-bond donor.

  • Hydroxyl (-OH) Termini : Serve as dual hydrogen-bond donors and acceptors, facilitating the formation of robust supramolecular clusters and reducing volatility.

  • Tunable Counter-Anions : The choice of anion (e.g., chloride, acetate, hexanoate) modulates the nucleophilicity, viscosity, and thermal stability of the resulting PIL.

This trifecta of interaction sites allows [DEA]+ to act synergistically. For example, in gas separation applications, the NH2+​ and -OH groups trap basic gases like NH3​ via hydrogen bonding, while the paired anion engages in nucleophilic attack on acidic gases like SO2​ or CO2​ [1].

Application Workflow 1: High-Capacity Gas Separation Materials

The elimination and recycling of industrial gases ( NH3​ , SO2​ , CO2​ ) require solvents with high absorption capacities and negligible vapor pressures. Diethanolammonium chloride ([DEA][Cl]) has emerged as a highly efficient, low-cost ionic liquid specifically tailored for separating NH3​/N2​/H2​ and SO2​/CO2​/N2​ mixtures[1].

Protocol 1: Synthesis of Diethanolammonium Chloride ([DEA][Cl])

Objective : Synthesize a high-purity [DEA][Cl] liquid solvent for gas separation. Causality : Conducting the synthesis in a solvent environment (like methanol or dichloromethane) reduces the viscosity of the reaction mixture, ensuring homogenous mixing and preventing localized exothermic degradation of the amine precursor[2].

Step-by-Step Methodology :

  • Preparation : Dissolve an exact stoichiometric amount of diethanolamine (DEA) (>99 wt%) in anhydrous solvent within a multi-neck round-bottom flask[2].

  • Neutralization : Place the flask in an ice bath (273 K) to control the exothermic acid-base neutralization. Dropwise, add an equimolar amount of hydrochloric acid (HCl) under a continuous flow of inert nitrogen gas ( N2​ ) to prevent oxidative degradation[2].

  • Maturation : Remove the ice bath after complete addition and stir the reaction mixture continuously for 23–24 hours at room temperature (298 K) to ensure complete proton transfer[2].

  • Purification : Transfer the mixture to a rotary evaporator. Remove the solvent and residual water at 40 °C under reduced pressure (5.0 mbar) for a maximum of 24 hours[2].

  • Validation : Confirm the structure via 1H and 13C NMR spectroscopy. Assess the water content using Karl Fischer titration (target < 5% systematic uncertainty), as residual water significantly alters the critical aggregation concentration (CAC) and viscosity of the PIL[2].

SynthesisWorkflow A Diethanolamine (DEA) Base Precursor C Acid-Base Neutralization Ice Bath (273 K), N2 Flow A->C B Carboxylic/Mineral Acid Acid Precursor B->C D Continuous Stirring 298 K for 24 hours C->D E Vacuum Purification Rotary Evaporation (40°C, 5 mbar) D->E F Bis(2-hydroxyethyl)azanium Functional Material E->F

Caption: Workflow for synthesizing Bis(2-hydroxyethyl)azanium protic ionic liquids.

Application Workflow 2: Phase-Change Materials (PCMs) for Thermal Energy Storage

Protic ionic liquids based on [DEA]+ paired with long-chain carboxylates (e.g., hexanoate, palmitate) function as excellent organic PCMs. They exhibit high latent heat capacities and tunable melting points, making them ideal for thermal energy storage (TES) systems[3].

Protocol 2: Solvent-Free Synthesis of Diethanolammonium Hexanoate ([DEA][Hexanoate])

Objective : Formulate a thermally stable PCM. Causality : A solvent-free approach is often utilized for long-chain carboxylates to prevent solvent entrapment within the hydrophobic tails, which can artificially depress the melting point and reduce the latent heat capacity of the final PCM[3].

Step-by-Step Methodology :

  • Preparation : Weigh equimolar amounts of DEA and hexanoic acid.

  • Reaction : In a three-necked flask over an ice bath, add the hexanoic acid dropwise directly to the DEA under constant stirring and N2​ flow[2].

  • Stirring : Continue stirring for at least 23 hours at 298 K[2].

  • Drying : Dry the synthesized[DEA][Hexanoate] under a high vacuum to remove trace moisture.

  • Thermal Analysis : Characterize the thermal energy storage capacity and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These materials can maintain up to 99.5% thermal stability during phase cycling[3].

Application Workflow 3: Catalysis and Radiopharmaceutical Buffers

Beyond physical materials, [DEA]+ salts are potent chemical tools in drug development and organic synthesis.

  • Catalysis : Diethanolammonium chloroacetate ([DEA][ClAc]) and acetate ([DEA][Ac]) act as efficient, recyclable catalysts for the three-component Mannich reaction. They facilitate the synthesis of aminocarbonyl molecules (important pharmacophores) with yields up to 90% under mild conditions[4].

  • Radiopharmaceuticals : [DEA]+ carboxylate salts possess inherent self-buffering capacities, classifying them as Good's buffer ionic liquids (GB-ILs). They are highly effective, biocompatible buffer agents in 68Ga -radiolabeling reactions with clinical peptides, eliminating the need for toxic conventional buffers[5].

GasSeparation A [DEA]+ Cation (NH2+ & OH sites) D Synergistic Capture Complex H-Bonding & Nucleophilic Attack A->D Hydrogen Bonding B Target Gas (e.g., NH3, CO2, SO2) B->D Absorption C Anion (e.g., Cl-, Ac-) C->D Nucleophilic Interaction E Thermal Desorption Gas Recovery D->E Heating E->A Solvent Regeneration E->C Solvent Regeneration

Caption: Synergistic mechanism of gas capture using [DEA]-based ionic liquids.

Quantitative Data Summary

To facilitate material selection, the physicochemical and functional properties of key [DEA]+ salts are summarized below.

Table 1: Physicochemical and Functional Properties of Bis(2-hydroxyethyl)azanium Salts

Functional MaterialPrecursorsPrimary ApplicationKey Performance Metric / Characteristic
[DEA][Cl] DEA + HClGas SeparationSynergistic NH2+​ /OH sites enable excellent NH3​ separation.
[DEA][Ac] DEA + Acetic AcidCatalysis & SolventsYields up to 90% in Mannich base synthesis; low viscosity[4].
[DEA][Hexanoate] DEA + Hexanoic AcidThermal Energy StorageHigh latent heat capacity; stable phase transition as a PCM[3].
[DEA][Carboxylates] DEA + Carboxylic AcidsRadiopharmacyBiocompatible self-buffering capacity for 68Ga -labeling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Bis(2-hydroxyethyl)azanium Salts

Welcome to the technical support center for the synthesis of bis(2-hydroxyethyl)azanium salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of bis(2-hydroxyethyl)azanium salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis, which typically involves the N-alkylation or quaternization of diethanolamine, is a fundamental reaction for creating a variety of valuable compounds, including surfactants, corrosion inhibitors, and pharmaceutical intermediates.[1][2] This document provides field-proven insights and actionable solutions to help you achieve consistent and high-yield results.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis.

Q1: My reaction has stalled, and I see a significant amount of unreacted diethanolamine. What's the likely cause?

A1: This is often due to three main factors: insufficient alkylating agent, low reaction temperature, or a short reaction time.[3] First, ensure you are using at least a stoichiometric amount of your alkylating agent; a slight excess (1.0 - 1.2 equivalents) can often drive the reaction to completion.[3] Second, verify your reaction temperature. Quaternization reactions typically require heating, often in the range of 60-80°C, to proceed at a reasonable rate.[3] Finally, these reactions can be slow; ensure you are allowing sufficient time (12-24 hours is common) and consider monitoring the reaction's progress via TLC or ¹H NMR.[3]

Q2: The final product is a sticky, oily substance instead of the expected solid. How can I isolate my product?

A2: Hydroxylated quaternary ammonium salts are often hygroscopic and can be difficult to crystallize. If the product oils out, try dissolving the crude material in a minimal amount of a polar solvent like ethanol or methanol and then slowly adding a non-polar solvent such as diethyl ether or acetone to precipitate the solid product.[3] Washing the crude product with a non-polar solvent can also help remove unreacted starting materials.[3]

Q3: My final product is colored (yellow or brown), but I expected a white solid. What causes this discoloration?

A3: Color formation is typically a sign of impurity generation due to side reactions or decomposition at elevated temperatures.[3] Running the reaction at a lower temperature for a longer duration can often mitigate this.[3] If the color persists, the crude product can often be purified by recrystallization or by treatment with activated charcoal.[3]

Q4: I'm concerned about O-alkylation of the hydroxyl groups as a side reaction. How can I minimize this?

A4: While N-alkylation is generally favored due to the higher nucleophilicity of the amine, O-alkylation can occur, especially under harsh conditions.[1] Using a milder alkylating agent and carefully controlling the temperature can help ensure selective N-alkylation. Additionally, using a polar aprotic solvent like DMF or DMSO can enhance the rate of N-alkylation over O-alkylation.[4]

Part 2: In-Depth Troubleshooting Guide

This section explores specific problems in greater detail, providing insights into the underlying causes and comprehensive solutions.

Problem 1: Consistently Low Reaction Yield

A low yield is the most common frustration in this synthesis. The cause can be traced back to several key parameters which must be systematically optimized.

Root Cause Analysis & Corrective Actions
Potential Cause Scientific Rationale Recommended Action
Suboptimal Temperature The Menshutkin reaction (quaternization) is an SN2 reaction sensitive to temperature.[5] Too low, and the reaction rate is impractically slow. Too high, and side reactions like elimination or decomposition of reactants/products can occur, reducing the yield.[3][4]Systematically screen temperatures within a typical range of 50-140°C to find the optimal balance between reaction rate and product stability.[3][6] Start at the lower end (e.g., 60°C) and incrementally increase if the reaction is too slow.[2]
Incorrect Solvent Choice Solvent polarity is critical. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred as they solvate the cation well, do not interfere with the nucleophilic amine, and accelerate SN2 reactions.[4] Alcohols can be used but may lead to O-alkylation side products.[1]Screen several polar aprotic solvents. DMSO has been shown to be highly effective even when starting materials have poor solubility.[4] If using an alcohol, ensure conditions are mild.
Improper Stoichiometry The reaction requires a 1:1 molar ratio for tertiary amine formation or a 1:2 ratio for quaternization from a secondary amine. An insufficient amount of the alkylating agent is a common reason for incomplete reactions.Use a slight excess (e.g., 1.05 to 1.3 molar equivalents) of the alkylating agent to drive the reaction towards completion.[3][6] Monitor the disappearance of the starting amine by TLC or NMR to confirm full conversion.[3]
Moisture in Reaction The presence of water can interfere with the reaction, particularly if the alkylating agent is sensitive to hydrolysis. For hydroxylated products, water can also make isolation and purification more challenging.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Handle hygroscopic starting materials in a dry atmosphere (e.g., a glove box) if possible.[3]
Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_sm Verify Purity & Stoichiometry of Starting Materials start->check_sm check_temp Review Reaction Temperature (Range: 50-140°C) check_sm->check_temp action_sm Action: Use 1.0-1.2 eq. of Alkylating Agent. Ensure >99% purity. check_sm->action_sm Incorrect? check_solvent Evaluate Solvent Choice (Prefer Polar Aprotic: DMF, DMSO) check_temp->check_solvent action_temp Action: Optimize T. Start at 60-80°C. Avoid excessive heat. check_temp->action_temp Suboptimal? check_time Assess Reaction Time (Typical: 12-24h) check_solvent->check_time action_solvent Action: Screen Solvents. Test DMF, Acetonitrile, or DMSO. check_solvent->action_solvent Inappropriate? action_time Action: Extend Time. Monitor progress with TLC/NMR. check_time->action_time Too Short?

Caption: Troubleshooting workflow for low yield.

Problem 2: Product Purification and Isolation Challenges

The high polarity and potential water solubility of bis(2-hydroxyethyl)azanium salts can make their isolation and purification non-trivial.

Root Cause Analysis & Corrective Actions
Potential Cause Scientific Rationale Recommended Action
Product is Hygroscopic The presence of hydroxyl groups and the ionic nature of the salt make the product prone to absorbing atmospheric moisture, preventing crystallization and resulting in oils or waxes.Dry the crude product thoroughly under high vacuum. Handle the final product in a dry atmosphere (e.g., glove box).[3] Store the final product over a desiccant.
High Solubility in Reaction Solvent If the product is highly soluble in the reaction solvent, it will not precipitate upon cooling, making isolation difficult.After the reaction is complete, remove the solvent under reduced pressure.[2] The resulting crude product can then be purified.
Presence of Unreacted Starting Materials Unreacted diethanolamine or alkylating agent can act as impurities that inhibit crystallization.Purify the product by washing or triturating with a non-polar solvent like diethyl ether or acetone to remove less polar starting materials.[3] Recrystallization from a suitable solvent system (e.g., ethanol/ether) is a highly effective purification method.[2][3]
Formation of Side Products Side products can co-precipitate or interfere with the crystallization of the desired product.Characterize the impurities (e.g., via NMR) to understand the side reactions occurring. Adjust reaction conditions (lower temperature, different solvent) to minimize their formation.[3] Recrystallization is often necessary to separate the desired product from impurities.[2]

Part 3: Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis of a bis(2-hydroxyethyl) quaternary ammonium salt. Optimization of specific parameters is highly recommended for new substrates.

Synthesis of N-Benzyl-N,N-bis(2-hydroxyethyl)methylammonium Chloride

This procedure details the quaternization of N-methyldiethanolamine with benzyl chloride as an example.[7]

Materials:
  • N-methyldiethanolamine (MDEA)

  • Benzyl chloride

  • Anhydrous Acetonitrile (or DMF)

  • Diethyl ether (for washing)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Step-by-Step Procedure:
  • Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-methyldiethanolamine (1.0 eq.) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: Slowly add benzyl chloride (1.0 - 1.1 eq.) to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC (staining with iodine or permanganate) or ¹H NMR spectroscopy to observe the disappearance of starting material signals.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates: Filter the solid and wash it thoroughly with cold diethyl ether to remove any unreacted starting materials.

    • If the product remains in solution: Remove the acetonitrile under reduced pressure. The resulting crude solid or oil should be triturated with diethyl ether (stirring the solid/oil with the solvent) to induce solidification and remove impurities.

  • Purification: The crude product can be further purified by recrystallization. A common solvent system is a mixture of a polar solvent (like ethanol) and a non-polar solvent (like diethyl ether). Dissolve the crude product in a minimal amount of hot ethanol and slowly add diethyl ether until the solution becomes cloudy. Allow it to cool slowly to form crystals.

  • Drying: Dry the purified white solid product under high vacuum to remove all traces of solvent.

Characterization:
  • ¹H NMR: Confirm the structure by observing the characteristic peaks for the benzyl group, the N-methyl group, and the hydroxyethyl groups, noting the chemical shift changes upon quaternization.

  • Mass Spectrometry (ESI-MS): Confirm the mass of the quaternary ammonium cation.

  • Titration: Determine the degree of quaternization by titrating for residual free amine.[8]

References
  • Larsson, R., & Smith, K. (2002). Optimization of reaction conditions for REM resin-bound quaternization reactions. Journal of Combinatorial Chemistry, 4(3), 199-203. Available at: [Link][4]

  • Santini, A., et al. (2007). Synthesis of mono-or tris-hydroxylated quaternary ammonium salts. ResearchGate. Available at: [Link][9]

  • International Agency for Research on Cancer. (2000). Diethanolamine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon: IARCPress. Available at: [Link][10]

  • Feldmann, J., & Rybinski, W. (1988). METHOD FOR THE PRODUCTION OF QUATERNAUS ESTERAMINES AND THEIR USE. German Patent DE3710064A1. Available at: [8]

  • Zheng, Z., et al. (2011). A novel quaternary ammonium salt synthesis with dimethyl carbonate as alkylating agent. Oxidation Communications, 34(2), 356-362. Available at: [Link][11]

  • Liu, Y., et al. (2023). Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. Minerals, 13(5), 701. Available at: [Link][2]

  • Kurosawa, K., et al. (2012). Process for production of bis-quaternary ammonium salt, and novel intermediate. European Patent EP2463266A1. Available at: [12]

  • Giszter, S., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1493. Available at: [Link][5]

  • Wilson, D. A. (2006). Bis-quaternary ammonium salt corrosion inhibitors. US Patent US20060013798A1. Available at: [13]

  • Chen, F. M., & Benoiton, N. L. (1976). A new method of quaternizing amines and its use in amino acid and peptide chemistry. Bioorganic Chemistry, 5(3), 331-335. Available at: [Link][14]

  • Sommer, H. Z. (1973). New quaternization method. US Patent US3755334A. Available at: [15]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Characterization of a Novel Quaternary Ammonium Salt as a Corrosion Inhibitor for Oil-Well Acidizing Processes. ACS Omega, 8(30), 27367-27381. Available at: [Link][16]

  • Sommer, H. Z., Lipp, H. I., & Jackson, L. L. (1971). Alkylation of amines. General exhaustive alkylation method for the synthesis of quaternary ammonium compounds. The Journal of Organic Chemistry, 36(6), 824-828. Available at: [Link][17]

  • Zhang, C., et al. (2022). Design and production of environmentally degradable quaternary ammonium salts. Communications Chemistry, 5(1), 1-9. Available at: [Link][18]

  • ResearchGate. (n.d.). Schematic of the quaternization of N-methyldiethanolamine with benzyl chloride.... Available at: [Link][7]

  • Yamagata, Y., & Ishikawa, T. (2006). Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. US Patent US7268256B2. Available at: [19]

  • Hellsten, M., & Klingberg, A. (2007). Process for the continuous quaternization of tertiary amines with an alkyl halide. US Patent US7183434B2. Available at: [6]

  • Farkas, A., & Mills, G. A. (1964). Isolation and purification of quaternary ammonium salts. US Patent US3148214A. Available at: [20]

Sources

Optimization

Safe handling and storage procedures for Bis(2-hydroxyethyl)azanium.

Technical Support Center: Safe Handling, Storage, and Troubleshooting for Bis(2-hydroxyethyl)azanium Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the n...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Safe Handling, Storage, and Troubleshooting for Bis(2-hydroxyethyl)azanium

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced physicochemical behaviors of Bis(2-hydroxyethyl)azanium (commonly referred to as the diethanolammonium ion or diethanolamine in its basic form). Whether utilized as a buffering agent, a counterion in pharmaceutical formulations, or a synthetic intermediate, its precise handling is paramount. This compound is highly hygroscopic and acts as a secondary amine derivative, presenting unique challenges such as moisture-induced stoichiometric errors and the risk of genotoxic impurity formation.

This guide provides field-proven, self-validating protocols to ensure scientific integrity, laboratory safety, and reproducible experimental outcomes.

Quantitative Physicochemical and Safety Data

To establish a rigorous baseline for experimental design, the following parameters must be integrated into your risk assessments and stoichiometric calculations.

ParameterValueReference
IUPAC Name Bis(2-hydroxyethyl)azanium[1]
Molecular Formula C₄H₁₂NO₂⁺ (Ion)[1]
Molecular Weight 106.14 g/mol (Ion) / 141.6 g/mol (Chloride Salt)[1],[2]
Storage Temperature 5 – 30 °C (Inert atmosphere highly recommended)[3]
Acute Oral Toxicity (LD₅₀, Rat) 620 mg/kg[4]
Aquatic Toxicity (LC₅₀, Fish, 96h) 1460 mg/l[5]

Core Workflows and Mechanistic Pathways

Understanding the lifecycle and reactivity of Bis(2-hydroxyethyl)azanium is critical for preventing degradation and ensuring safety.

HandlingWorkflow Start Receipt of Bis(2-hydroxyethyl)azanium (Hygroscopic Salt) Inspection Container Inspection Check for seal integrity Start->Inspection Storage Storage Protocol Inert atmosphere, 5-30°C Inspection->Storage Intact Spill Spill Management Absorb & neutralize Inspection->Spill Damaged Handling Handling Preparation Fume hood, PPE Storage->Handling Weighing Weighing & Transfer Minimize air exposure Handling->Weighing Weighing->Spill Accidental Release

Workflow for the safe handling, storage, and spill management of Bis(2-hydroxyethyl)azanium.

DegradationPathway DEA Bis(2-hydroxyethyl)azanium (Secondary Amine) Reaction Nitrosation Reaction (Accelerated by acid) DEA->Reaction Nitrosating Nitrosating Agents (e.g., Nitrites) Nitrosating->Reaction NDELA N-Nitrosodiethanolamine (Genotoxic Impurity) Reaction->NDELA

Mechanism of N-nitrosodiethanolamine (NDELA) formation from Bis(2-hydroxyethyl)azanium.

Step-by-Step Methodologies

Protocol A: Moisture-Controlled Weighing and Solution Preparation

Causality: Bis(2-hydroxyethyl)azanium salts (e.g., chloride) are extremely hygroscopic[6]. Exposure to ambient humidity leads to rapid water absorption, which introduces significant weighing errors and compromises the molarity of downstream biological assays.

  • Environmental Control : Pre-condition a glove box or desiccator environment to <15% relative humidity.

  • Transfer : Move the sealed container of the compound into the controlled environment before opening[6].

  • Draft Mitigation : Utilize an analytical balance equipped with an anti-static draft shield to prevent micro-fluctuations during weighing.

  • Rapid Transfer : Weigh the required mass into a pre-tared, sealable volumetric flask. Seal the flask immediately before removing it from the inert environment.

  • Dissolution : Dissolve in the targeted degassed solvent to prevent oxidative degradation. Self-Validation Step: Perform a rapid Karl Fischer titration on an aliquot of the prepared solution to quantify any trace water absorbed during handling, allowing you to mathematically correct your final molarity[2].

Protocol B: Emergency Spill Containment and Neutralization

Causality: Due to its irritant nature and potential environmental toxicity, spills must be contained with inert absorbents rather than combustible materials, preventing secondary exothermic reactions[5][6].

  • Evacuation & PPE : Evacuate non-essential personnel. Don a NIOSH-approved respirator, chemical-resistant nitrile gloves, and splash goggles[6].

  • Containment : Cover the spilled solid or liquid with an inert, non-combustible absorbent material such as dry sand, earth, or diatomaceous earth[5]. Never use combustible materials like sawdust.

  • Collection : Mechanically collect the absorbed mixture using non-sparking tools and place it into a designated, clearly labeled hazardous waste container[7].

  • Decontamination : Wash the contaminated surface with copious amounts of water, as the compound is highly water-soluble, and collect the rinsate[6][8]. Self-Validation Step: After cleanup, use pH indicator paper on the rinsed surface to ensure complete neutralization of any basic or acidic residues before resuming normal laboratory operations[6].

Troubleshooting Guides & FAQs

Q: Why is my bis(2-hydroxyethyl)azanium salt clumping and transforming into a viscous syrup? A: This compound is highly hygroscopic[6][9]. When exposed to ambient air, it rapidly absorbs atmospheric moisture, leading to deliquescence. This not only alters its physical state but introduces severe stoichiometric errors during weighing. Always store the container tightly sealed in a cool, dry place (5 – 30 °C), preferably under an inert gas like nitrogen or argon[3][4].

Q: What are the primary safety risks associated with handling this compound? A: Bis(2-hydroxyethyl)azanium and its salts are severe irritants to the eyes, skin, and respiratory system[6]. Prolonged or repeated exposure can cause systemic damage to organs such as the liver, kidneys, and blood[4]. Furthermore, heating the compound to decomposition emits toxic fumes, including carbon oxides, nitrogen oxides (NOx), and potentially hydrogen chloride gas depending on the specific salt form[3].

Q: How should I manage the risk of nitrosamine formation in my drug formulations containing this compound? A: As a derivative of a secondary amine, bis(2-hydroxyethyl)azanium is highly susceptible to nitrosation. If formulated with excipients containing trace nitrites under acidic conditions, it can form N-nitrosodiethanolamine (NDELA), a known genotoxic impurity. To mitigate this causality, rigorously screen all excipients for nitrite levels, avoid unnecessary exposure to heat, and maintain a pH that discourages the nitrosation reaction.

Q: Can aqueous solutions of this compound be disposed of in standard laboratory sinks? A: No. Bis(2-hydroxyethyl)azanium is harmful to aquatic life and can have long-lasting environmental effects[5]. All unused product, contaminated wash water, and absorbent materials must be collected and disposed of by qualified personnel in accordance with local and federal hazardous waste regulations[6][7].

Sources

Troubleshooting

Moisture sensitivity and hygroscopic nature of azanium salts.

Welcome to the Technical Support Center for Azanium (Ammonium) Salts. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of azanium salts—ranging from simple inorga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azanium (Ammonium) Salts. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of azanium salts—ranging from simple inorganic ammonium salts to complex quaternary alkylammonium phase-transfer catalysts.

Because these compounds are inherently hygroscopic, ambient moisture uptake dictates their physical state, reactivity, and analytical reliability. This guide provides field-proven, self-validating troubleshooting protocols to help you regain control over your moisture-sensitive workflows.

Diagnostic Workflow: Moisture Management in Azanium Salts

Before diving into specific troubleshooting scenarios, consult the diagnostic logic tree below to determine the appropriate moisture assessment and drying strategy for your specific azanium compound.

AzaniumWorkflow Start Azanium Salt Moisture Management Assess Assess Moisture Content (Karl Fischer Titration) Start->Assess Soluble Is the salt fully soluble in standard KF methanol? Assess->Soluble AddFormamide Add Formamide (2:1) Heat to 50°C Soluble->AddFormamide No DirectTitration Direct Volumetric/Coulometric Titration Soluble->DirectTitration Yes AddFormamide->DirectTitration Drying Select Drying Method DirectTitration->Drying Moisture > 0.1% Thermal Is the salt thermally stable (>100°C)? Drying->Thermal VacOven Vacuum Oven Drying (w/ P2O5 trap) Thermal->VacOven Yes Azeotropic Azeotropic Distillation (e.g., Toluene or 2-Pyrrolidone) Thermal->Azeotropic No (e.g., Quats)

Workflow for moisture assessment and drying of hygroscopic azanium salts.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do my azanium salts turn into a slurry on the balance, and how do I prevent weighing errors?

The Causality: This phenomenon is known as deliquescence. Azanium salts have a high thermodynamic affinity for water. When the ambient relative humidity (RH) of your laboratory exceeds the Deliquescence Relative Humidity (DRH) of the specific salt, the compound absorbs moisture from the air continuously until it dissolves in its own absorbed water[1]. For example, the addition of organic mass fractions to ammonium sulfate surrogates clearly shifts the DRH to lower, more sensitive thresholds[1].

The Solution: You must handle these salts in an environment where the RH is strictly maintained below the salt's DRH.

Quantitative Reference: Hygroscopicity & Thermal Limits of Common Azanium Salts

Azanium SaltDeliquescence RH (DRH) at 25°CTypical Moisture StateThermal Stability LimitRecommended Drying Method
Ammonium Acetate ~40%Highly Hygroscopic< 80°C (Sublimes)Lyophilization / Desiccator
Tetrabutylammonium Fluoride (TBAF) < 20%Deliquescent (Trihydrate)< 40°C (Hofmann Elimination)Azeotropic Distillation
Tetramethylammonium Chloride ~50%Hygroscopic< 150°CVacuum Oven (110°C)
Ammonium Sulfate 79.9%Non-hygroscopic below DRH> 235°CVacuum Oven (100°C)

Self-Validating Handling Tip: Always weigh highly deliquescent salts (like TBAF) inside a glovebox backfilled with dry argon or nitrogen. Use a closed weighing boat. If the mass continuously drifts upward on the balance, your atmospheric exclusion has failed.

Q2: I am using a quaternary azanium salt for an anhydrous reaction, but my yields are inconsistent. How can I completely dry these thermally unstable salts?

The Causality: Quaternary ammonium compounds are notoriously hygroscopic and exceptionally difficult to dry because they are thermally unstable[2]. Attempting to drive off water by simply increasing the temperature in a standard vacuum oven often results in thermal decomposition (e.g., via Hofmann elimination or nucleophilic attack by the counterion) before all the water is removed[2].

The Solution: To bypass the thermal decomposition threshold, you must utilize Azeotropic Distillation . By adding a solvent that forms a low-boiling azeotrope with water, you can strip the moisture out of the system at much lower temperatures.

Step-by-Step Methodology: Azeotropic Drying of Quaternary Azanium Salts

  • Solvent Selection & Suspension: Add the wet quaternary ammonium compound to an azeotropic solvent, such as 2-pyrrolidone or toluene. The volume of the solvent must be greater than what is required to azeotrope all the estimated water[2].

  • Distillation Setup: Equip your reaction vessel with a short-path distillation head connected to a controlled vacuum line.

  • Vacuum Distillation: Distill off 5 to 50 percent of the solvent under reduced pressure[2]. Ensure the pot temperature never exceeds 100°C–110°C to protect the integrity of the azanium salt[2].

  • Anhydrous Verification (Self-Validation): Monitor the internal pressure of the distillation apparatus closely. The exact point at which the mixture becomes completely anhydrous can be reliably detected by a sudden, distinct drop in system pressure[2].

Q3: When measuring the moisture content of my azanium salts using Karl Fischer (KF) titration, the drift is abnormally high and the endpoint is never reached. What is happening?

The Causality: Azanium salts contain water in different bonding states, including adherent surface moisture and deeply enclosed crystal water. If the salt does not completely dissolve in the standard methanolic KF working medium, the enclosed water is released too slowly, causing an endless, creeping titration drift. Furthermore, some azanium salts can alter the pH of the medium; KF reactions require a strict pH range (5–7) to proceed stoichiometrically[3].

The Solution: Modify the solvent matrix to aggressively break down the ionic lattice of the salt, and utilize elevated temperatures to accelerate water release.

Step-by-Step Methodology: Modified KF Titration for Enclosed Moisture

  • Solvent Matrix Modification: Instead of pure methanol, prepare a working medium consisting of a 2:1 mixture of anhydrous methanol and formamide in the titration cell[3]. Rationale: Formamide drastically increases the solubility of polar inorganic and organic azanium salts.

  • System Conditioning: Titrate this solvent mixture to absolute dryness using your KF titrant until a stable baseline drift (typically < 20 µ g/min ) is achieved.

  • Sample Introduction: Draw the sample into a microliter syringe or a sealed weighing boat. Weigh the apparatus, inject the sample into the cell, and immediately back-weigh the empty apparatus to determine the exact sample mass.

  • Thermal Acceleration: If the drift still rises strongly and titration time increases, elevate the titration cell temperature to 50°C to force the dissolution of the salt.

  • Validation: A successful titration will yield a sharp, rapid endpoint where the drift returns precisely to the pre-titration baseline. If side reactions persist (e.g., with specific reactive anions), you must abandon direct titration and switch to the Karl Fischer Oven Technique , which uses slow heating to evaporate the water into a dry carrier gas without dissolving the salt in the KF reagent.

References

  • US4269665A - Drying quaternary ammonium compounds. Google Patents.
  • Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Long-Term Stability of Aqueous Bis(2-hydroxyethyl)azanium Solutions

Welcome to the technical support center for aqueous solutions of bis(2-hydroxyethyl)azanium, the protonated form of diethanolamine (DEA). This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aqueous solutions of bis(2-hydroxyethyl)azanium, the protonated form of diethanolamine (DEA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of these solutions during experimental use.

I. Understanding the Stability of Bis(2-hydroxyethyl)azanium Solutions

Bis(2-hydroxyethyl)azanium, the cation formed from the protonation of diethanolamine (DEA), is a common component in various experimental buffers and formulations. While DEA itself is a stable compound when stored correctly, its aqueous solutions, particularly the protonated form, can be susceptible to degradation over time. This degradation can be influenced by several factors including pH, temperature, light exposure, and the presence of contaminants. Understanding these factors is crucial for ensuring the reproducibility and accuracy of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Unexpected pH Shift in the Solution
  • Issue: You observe a significant and unexpected shift in the pH of your prepared bis(2-hydroxyethyl)azanium buffer solution over time.

  • Potential Causes:

    • Carbon Dioxide Absorption: Bis(2-hydroxyethyl)azanium solutions are alkaline and can absorb atmospheric carbon dioxide (CO₂). This forms carbonic acid, which can lower the pH of the solution.

    • Microbial Contamination: Bacterial or fungal growth can introduce acidic or basic byproducts, altering the pH.

    • Degradation: Chemical degradation of the bis(2-hydroxyethyl)azanium cation can lead to the formation of acidic or basic byproducts.

  • Solutions:

    • Minimize Air Exposure: Keep containers tightly sealed when not in use. For long-term storage, consider blanketing the solution with an inert gas like nitrogen or argon.[1][2]

    • Sterile Filtration: For critical applications, sterile filter the solution using a 0.22 µm filter to remove microbial contaminants.

    • Proper Storage: Store the solution in a cool, dark place to minimize degradation.

    • pH Monitoring: Regularly check the pH of your stock solutions before use.

Appearance of Color or Precipitate
  • Issue: Your clear, colorless bis(2-hydroxyethyl)azanium solution has developed a yellow or brown tint, or a precipitate has formed.

  • Potential Causes:

    • Oxidative Degradation: Exposure to air and light can lead to oxidative degradation, forming colored byproducts.[3] This can be accelerated by the presence of trace metal ion contaminants.

    • Reaction with Container Material: Incompatible storage containers can leach materials into the solution, causing discoloration or precipitation.

    • Contamination: Accidental introduction of contaminants can lead to unforeseen reactions.

  • Solutions:

    • Use High-Purity Reagents: Start with high-purity bis(2-hydroxyethyl)azanium salts or diethanolamine and high-purity water (e.g., Milli-Q or equivalent).

    • Inert Atmosphere: For sensitive applications, prepare and store solutions under an inert atmosphere.[1][2]

    • Appropriate Containers: Use high-quality, inert glass or plastic containers (e.g., borosilicate glass, polypropylene, or polyethylene).

    • Protect from Light: Store solutions in amber bottles or in the dark to prevent photo-degradation.[3]

Inconsistent Experimental Results
  • Issue: You are experiencing poor reproducibility in your experiments that use a bis(2-hydroxyethyl)azanium buffer.

  • Potential Causes:

    • Degradation of the Buffering Agent: If the bis(2-hydroxyethyl)azanium has degraded, its buffering capacity and ionic strength may have changed, leading to inconsistent results.

    • Formation of Reactive Byproducts: Degradation products may interfere with your assay or react with your molecules of interest. For example, degradation can produce species like monoethanolamine or various oxidized compounds which may have unintended biological or chemical activity.[4][5][6]

  • Solutions:

    • Prepare Fresh Solutions: For the most sensitive experiments, prepare bis(2-hydroxyethyl)azanium solutions fresh from a high-purity solid or concentrated liquid.

    • Perform a Stability Study: If you need to store solutions long-term, perform a small-scale stability study under your intended storage conditions. Monitor parameters like pH, appearance, and performance in a simple assay over time.

    • Analytical Verification: For GMP or other regulated environments, use analytical techniques like HPLC to confirm the purity and concentration of your solution before use.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for aqueous bis(2-hydroxyethyl)azanium solutions?

A1: For optimal stability, aqueous bis(2-hydroxyethyl)azanium solutions should be stored in a cool, dark, and well-ventilated place.[9] The recommended storage temperature is below 40°C.[9] To prevent pH shifts due to CO₂ absorption and potential oxidation, store solutions in tightly sealed, airtight containers. For extended storage, using an inert gas overlay (e.g., nitrogen) is beneficial.[1][2]

Q2: What is the expected shelf-life of a prepared bis(2-hydroxyethyl)azanium solution?

A2: The shelf-life depends on the concentration, purity of the starting materials, and storage conditions. As a general guideline, a well-prepared solution stored under ideal conditions (as described in Q1) should be stable for several months. However, for critical applications, it is recommended to use solutions prepared within a few weeks or to re-qualify older solutions before use. Commercial diethanolamine has a recommended shelf-life of about 24 months in unopened containers, after which its quality should be re-evaluated.[1]

Q3: Can I autoclave my bis(2-hydroxyethyl)azanium solution to sterilize it?

A3: While bis(2-hydroxyethyl)azanium is thermally stable to a certain degree, high temperatures can accelerate its degradation.[6][10] Autoclaving (typically at 121°C) may lead to some level of degradation. For sterilization, sterile filtration through a 0.22 µm membrane is the preferred method as it is less likely to compromise the chemical integrity of the solution.

Q4: What materials should I avoid when preparing and storing these solutions?

A4: Avoid strong oxidizing agents, strong acids, and certain metals like copper and its alloys.[2][11] Also, be aware that diethanolamine can react with halogenated hydrocarbons.[11] For storage containers, use chemically resistant glass (like borosilicate) or plastics such as high-density polyethylene (HDPE) or polypropylene.

Q5: How does pH affect the stability of bis(2-hydroxyethyl)azanium solutions?

A5: Bis(2-hydroxyethyl)azanium, being the protonated form of a weak base, is part of a pH-dependent equilibrium. Alkanolamines are generally less stable at low (acidic) pH.[12] It is best to maintain the pH of the solution within the effective buffering range of diethanolamine (pKa ≈ 8.88), typically between pH 8 and 10.

Q6: What are some signs of degradation to look out for?

A6: Visual signs of degradation include a change in color (e.g., developing a yellow or brownish tint), the formation of a precipitate, or a noticeable change in odor. A significant shift in the solution's pH is also a key indicator of degradation.

Experimental Protocols

Protocol 1: Preparation of a Stock Aqueous Bis(2-hydroxyethyl)azanium Solution

This protocol describes the preparation of a 1 M stock solution of bis(2-hydroxyethyl)azanium chloride.

Materials:

  • Bis(2-hydroxyethyl)ammonium chloride (or Diethanolamine hydrochloride)

  • High-purity, deionized water (e.g., Milli-Q)

  • Calibrated pH meter

  • Sterile 0.22 µm filter unit

  • Sterile, airtight storage bottle (amber glass recommended)

Procedure:

  • Weigh out the required amount of bis(2-hydroxyethyl)ammonium chloride to prepare the desired volume of a 1 M solution.

  • In a clean beaker, dissolve the solid in approximately 80% of the final volume of high-purity water.

  • Gently stir the solution until the solid is completely dissolved.

  • Adjust the pH to the desired value using a concentrated acid (e.g., HCl) or base (e.g., NaOH) as needed.

  • Transfer the solution to a graduated cylinder and add water to reach the final volume.

  • For sterile applications, pass the solution through a 0.22 µm filter into a sterile, airtight storage bottle.

  • Label the bottle with the solution name, concentration, date of preparation, and your initials.

  • Store the solution in a cool, dark place.

Protocol 2: Monitoring the Stability of an Aqueous Bis(2-hydroxyethyl)azanium Solution

This protocol provides a basic workflow for monitoring the stability of your prepared solutions over time.

Materials:

  • Stored bis(2-hydroxyethyl)azanium solution

  • Calibrated pH meter

  • UV-Vis spectrophotometer

  • Control sample from a freshly prepared solution

Procedure:

  • Visual Inspection: At regular intervals (e.g., weekly or monthly), visually inspect the stored solution for any changes in color or for the formation of a precipitate.

  • pH Measurement: Measure the pH of the stored solution and compare it to the initial pH. A significant deviation may indicate degradation or CO₂ absorption.

  • UV-Vis Spectroscopy:

    • Scan the UV-Vis spectrum of the stored solution from 200 to 800 nm, using the freshly prepared solution as a blank.

    • An increase in absorbance, particularly in the UV range, can indicate the formation of degradation products.

  • Functional Test: Perform a simple functional test relevant to your application (e.g., a simple enzyme assay if it's a buffer for that purpose) to ensure the solution still performs as expected.

  • Record Keeping: Maintain a log of your observations for each batch of solution.

Visualizations

Degradation_Troubleshooting start Observed Issue with Bis(2-hydroxyethyl)azanium Solution ph_shift Unexpected pH Shift start->ph_shift color_precipitate Color Change or Precipitate start->color_precipitate inconsistent_results Inconsistent Experimental Results start->inconsistent_results co2_absorption CO2 Absorption ph_shift->co2_absorption Potential Cause microbial_growth Microbial Growth ph_shift->microbial_growth Potential Cause oxidation Oxidative Degradation color_precipitate->oxidation Potential Cause contamination Contamination color_precipitate->contamination Potential Cause buffer_degradation Buffer Degradation inconsistent_results->buffer_degradation Potential Cause reactive_byproducts Reactive Byproducts inconsistent_results->reactive_byproducts Potential Cause solution_ph Minimize Air Exposure Sterile Filter Proper Storage co2_absorption->solution_ph Solution microbial_growth->solution_ph Solution solution_color Use High-Purity Reagents Protect from Light Inert Atmosphere oxidation->solution_color Solution contamination->solution_color Solution solution_results Prepare Fresh Solutions Perform Stability Study Analytical Verification buffer_degradation->solution_results Solution reactive_byproducts->solution_results Solution Stability_Factors stability Long-Term Stability of Aqueous Bis(2-hydroxyethyl)azanium ph pH (Avoid acidic conditions) stability->ph Influenced by temperature Temperature (Store < 40°C) stability->temperature Influenced by light Light Exposure (Store in dark/amber bottles) stability->light Influenced by air Air (O2 / CO2) (Keep sealed, consider inert gas) stability->air Influenced by contaminants Contaminants (Metals, microbes, etc.) stability->contaminants Influenced by degradation Leads to Degradation ph->degradation temperature->degradation light->degradation air->degradation contaminants->degradation products Formation of Byproducts: - Simpler amines (e.g., MEA) - Oxidized species - Colored compounds degradation->products

Caption: Key factors influencing the long-term stability of aqueous Bis(2-hydroxyethyl)azanium solutions.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Alternative Analytical Methods for Bis(2-hydroxyethyl)azanium (Diethanolamine) Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the accurate and reliable quantification of Bis(2-hydroxyethyl)azanium, commonly known a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate and reliable quantification of Bis(2-hydroxyethyl)azanium, commonly known as Diethanolamine (DEA), is paramount. DEA is utilized in various applications, from a pH adjuster and intermediate in drug synthesis to an emulsifying agent in topical formulations. Its potential to form carcinogenic N-nitrosodiethanolamine (NDELA) necessitates stringent control and monitoring of its levels in raw materials and final products.[1][2][3][4] This guide provides an in-depth comparison of alternative analytical methodologies for DEA analysis, moving beyond traditional techniques to offer a broader perspective for the modern analytical laboratory. We will delve into the principles, experimental protocols, and performance characteristics of four distinct methods: a classic Titrimetric Assay, High-Performance Liquid Chromatography with Pre-column Derivatization and UV/Fluorescence Detection (HPLC-UV/FLD), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Capillary Electrophoresis (CE).

Classical Approach: Acid-Base Titration

Titrimetry represents a fundamental and cost-effective method for the assay of bulk DEA, as recognized by the United States Pharmacopeia (USP).[5][6][7] This technique relies on the basic nature of the amine group in DEA, which can be neutralized by a standard acid.

Scientific Principle

The analysis is a direct acid-base titration where a known concentration of a strong acid, typically hydrochloric acid, is used to titrate the DEA sample. The endpoint, indicating complete neutralization of the amine, is determined visually using a pH indicator or potentiometrically. The amount of DEA is calculated based on the stoichiometry of the reaction.

Experimental Protocol: Titrimetric Assay of Diethanolamine (USP <541>)
  • Sample Preparation: Accurately weigh approximately 2 g of the Diethanolamine sample.

  • Dissolution: Transfer the sample to a suitable flask and dissolve in 50 mL of water.

  • Indicator Addition: Add a few drops of bromocresol green indicator solution.

  • Titration: Titrate the solution with 0.5 N hydrochloric acid until the endpoint is reached, signified by a color change of the indicator.

  • Blank Determination: Perform a blank titration using 50 mL of water and the indicator, and subtract this volume from the sample titration volume.

  • Calculation: Calculate the percentage of diethanolamine in the sample. Each mL of 0.5 N hydrochloric acid is equivalent to 52.57 mg of diethanolamine.[6]

Chromatographic Workhorse: HPLC with Pre-column Derivatization

Due to its lack of a strong UV chromophore, direct analysis of DEA by HPLC with UV detection is challenging and often lacks sensitivity.[8] Pre-column derivatization addresses this limitation by attaching a UV-active or fluorescent tag to the DEA molecule.

Scientific Principle

This method involves a chemical reaction between DEA and a derivatizing agent to form a stable, detectable derivative. Common derivatizing agents include 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) and dansyl chloride.[8][9][10] The resulting derivative is then separated by reverse-phase HPLC and quantified using a UV or fluorescence detector.

Experimental Protocol: HPLC-FLD Analysis of Diethanolamine with FMOC-Cl Derivatization
  • Standard and Sample Preparation:

    • Prepare a stock solution of DEA in a suitable solvent (e.g., dilute sulfuric acid).[8][10]

    • Prepare working standards by diluting the stock solution.

    • Extract DEA from the sample matrix if necessary.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add a borate buffer to adjust the pH.

    • Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetonitrile).

    • Allow the reaction to proceed at a controlled temperature and time.

    • Quench the reaction by adding an amino acid solution (e.g., glycine) to react with excess FMOC-Cl.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water/buffer.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the FMOC-DEA derivative (e.g., Ex: 265 nm, Em: 315 nm).[8]

  • Quantification: Create a calibration curve by plotting the peak area of the FMOC-DEA derivative against the concentration of the standards. Determine the concentration of DEA in the sample from this curve.

The Gold Standard: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For ultimate sensitivity and selectivity, especially in complex matrices, HPLC-MS/MS is the method of choice.[8] This technique allows for the direct analysis of DEA without the need for derivatization.

Scientific Principle

HPLC separates DEA from other components in the sample. The analyte then enters the mass spectrometer, where it is ionized (typically by electrospray ionization - ESI), and the precursor ion corresponding to DEA is selected. This precursor ion is then fragmented, and specific product ions are monitored for quantification. This multiple-reaction monitoring (MRM) provides exceptional specificity.

Experimental Protocol: Direct Analysis of Diethanolamine by HPLC-MS/MS
  • Standard and Sample Preparation:

    • Prepare a stock solution of DEA and an internal standard (e.g., Diethanolamine-d8) in a suitable solvent like methanol or water.[11][12]

    • Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of DEA.

    • Dilute or extract the sample as required and add the internal standard.

  • Chromatographic Conditions:

    • Column: A suitable column for polar compounds, such as a mixed-mode or HILIC column.[13]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).[14]

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Diethanolamine: e.g., m/z 106 -> 88, 106 -> 70

      • Diethanolamine-d8 (IS): e.g., m/z 114 -> 94

  • Quantification: Generate a calibration curve by plotting the ratio of the peak area of DEA to the peak area of the internal standard against the concentration of the standards.

An Electrophoretic Alternative: Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a different separation mechanism compared to chromatography and can be a powerful tool for the analysis of small, charged molecules like protonated DEA.

Scientific Principle

In CE, charged molecules migrate through a capillary filled with an electrolyte under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes. For DEA, which lacks a chromophore, indirect UV detection is often employed. This involves adding a UV-absorbing compound to the background electrolyte. When DEA displaces this compound, a decrease in absorbance is detected as a negative peak.

Experimental Protocol: Capillary Electrophoresis with Indirect UV Detection
  • Standard and Sample Preparation:

    • Prepare a stock solution of DEA in water or a suitable buffer.

    • Prepare working standards by dilution.

    • For complex matrices like refinery process waters, a standard addition method may be necessary to overcome matrix effects.[15]

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): A solution containing a UV-absorbing compound with mobility similar to DEA, such as 10 mM histidine adjusted to pH 5.0 with acetic acid.[15]

    • Voltage: Applied voltage across the capillary (e.g., 20-30 kV).

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: Indirect UV detection at a wavelength where the BGE has strong absorbance (e.g., 214 nm).[16]

  • Quantification: A calibration curve is constructed by plotting the corrected peak area against the concentration of the standards. An internal standard can also be used for improved precision.[15]

Method Comparison

Parameter Acid-Base Titration HPLC with Pre-column Derivatization (UV/FLD) HPLC-MS/MS Capillary Electrophoresis (Indirect UV)
Principle Neutralization ReactionChromatographic separation of a derivatized analyteChromatographic separation followed by mass-based detectionElectrophoretic separation based on charge-to-size ratio
Specificity Low (titrates all bases)Moderate to HighVery HighModerate to High
Sensitivity Low (mg range)Moderate to High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (µg/mL)
Sample Throughput HighLow to ModerateModerateHigh
Instrumentation Cost LowModerateHighModerate
Consumables Cost LowModerateHighLow
Typical Application Assay of pure substanceQuantification in cosmetics, environmental samplesTrace analysis in complex matrices, pharmaceuticalsAnalysis in aqueous matrices, industrial waters
Key Advantage Simple, rapid, inexpensiveGood sensitivity and widely available instrumentationUnmatched sensitivity and selectivityHigh separation efficiency, low solvent consumption
Key Disadvantage Lack of specificityDerivatization step can be complex and time-consumingHigh initial investment and maintenance costsMatrix effects can be significant, indirect detection can be less robust

Visualizing the Workflows

Workflow for HPLC with Pre-column Derivatization

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Matrix Extraction Extraction/Dilution Sample->Extraction Standard DEA Standard Standard->Extraction Deriv Add Buffer & Derivatizing Agent (e.g., FMOC-Cl) Extraction->Deriv Quench Quench Reaction Deriv->Quench HPLC HPLC Separation Quench->HPLC Detector UV or Fluorescence Detection HPLC->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Workflow for DEA analysis by HPLC with pre-column derivatization.

Workflow for HPLC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Matrix Prep Dilution/Extraction & Add Internal Standard Sample->Prep Standard DEA Standard & Internal Standard Standard->Prep HPLC HPLC Separation Prep->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for direct DEA analysis by HPLC-MS/MS.

Conclusion

The choice of an analytical method for Bis(2-hydroxyethyl)azanium is contingent upon the specific requirements of the analysis. For a simple, cost-effective assay of the bulk substance, titration remains a viable option.[5][6] When higher sensitivity and specificity are required, particularly for finished products or in complex matrices, chromatographic methods are indispensable. HPLC with pre-column derivatization offers a good balance of performance and accessibility.[8][10] For challenging applications demanding the lowest detection limits and unequivocal identification, HPLC-MS/MS stands as the gold standard.[8][11] Finally, Capillary Electrophoresis presents a valuable alternative with its unique separation mechanism and advantages in terms of speed and low solvent consumption, especially for aqueous samples.[15][16]

By understanding the principles, advantages, and limitations of each of these alternative methods, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their products.

References

  • Anal Bioanal Chem. 2004 Sep;380(2):325-32.

  • BenchChem.

  • J AOAC Int. 1998 Sep-Oct;81(5):943-7.

  • Analytical Methods. 2016;8(32):6229-6235.

  • J AOAC Int. 1999 Jan-Feb;82(1):55-9.

  • USP.

  • J Occup Health. 2012;54(5):385-94.

  • USP.

  • J AOAC Int. 1998 Sep-Oct;81(5):943-7.

  • ASTM International.

  • J Occup Health. 2012;54(5):385-94.

  • ASTM International.

  • Műszaki Tudományos Közlemények. 2020;13:157-161.

  • ResearchGate.

  • Chromatography Forum.

  • Scribd.

  • J Chromatogr A. 2004 Oct 8;1051(1-2):303-8.

  • ASTM International.

  • Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77.

  • USP-NF.

  • ACS Reagent Chemicals.

  • Műszaki Tudományos Közlemények. 2020;13:157-161.

  • Sigma-Aldrich.

  • Thermo Fisher Scientific.

  • Sigma-Aldrich.

  • Analytice.

  • Diplomata Comercial.

  • Merck.

  • Berner Lab.

  • Shimadzu.

  • Sigma-Aldrich.

  • Shimadzu.

  • LCGC International.

  • Google Patents.

Sources

Comparative

Structural comparison of Bis(2-hydroxyethyl)azanium and its derivatives.

Title: Structural and Functional Comparison of Bis(2-hydroxyethyl)azanium and Its Derivatives Executive Perspective As the demand for tunable, environmentally benign solvents accelerates, alkanolammonium-based protic ion...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Functional Comparison of Bis(2-hydroxyethyl)azanium and Its Derivatives

Executive Perspective

As the demand for tunable, environmentally benign solvents accelerates, alkanolammonium-based protic ionic liquids (PILs) have emerged as frontrunners in gas sweetening, biocatalysis, and radiopharmaceutical formulation. At the center of this chemical space is Bis(2-hydroxyethyl)azanium—commonly referred to as diethanolammonium or BHEA. By acting as a structural bridge between the primary monoethanolammonium (MEA) and the tertiary tris(2-hydroxyethyl)ammonium (THEA), BHEA offers a unique balance of steric accessibility and hydrogen-bonding density.

This guide deconstructs the structural causality behind BHEA's performance, objectively comparing it against its derivatives to inform solvent selection and experimental design in advanced chemical engineering.

Structural Mechanics & Hydrogen Bonding Networks

The transition from MEA to BHEA, and subsequently to THEA, is defined by the successive replacement of N-H protons with hydroxyethyl (-CH₂CH₂OH) groups. This fundamental substitution dictates the physicochemical behavior of the resulting salts.

  • Monoethanolammonium (MEA) : Possesses three N-H protons (strong H-bond donors) and one -OH group. This creates a tightly packed, highly ordered hydrogen-bonded lattice.

  • Bis(2-hydroxyethyl)ammonium (BHEA) : Features two N-H protons and two -OH groups. This symmetrical distribution of donors and acceptors creates a more complex, moderately hindered 3D network with a smaller range of long-range order compared to MEA[1].

  • Tris(2-hydroxyethyl)ammonium (THEA) : Contains only one N-H proton but three -OH groups. The bulky hydroxyethyl arms induce significant steric hindrance, expanding the cavity volume and altering the dielectric hydration energy[2].

G MEA Monoethanolammonium (Primary, 1 -OH, 3 N-H) Prop1 High N-H Donor Capacity Tight Lattice Packing MEA->Prop1 BHEA Bis(2-hydroxyethyl)ammonium (Secondary, 2 -OH, 2 N-H) Prop2 Balanced Donor/Acceptor Complex 3D Network BHEA->Prop2 THEA Tris(2-hydroxyethyl)ammonium (Tertiary, 3 -OH, 1 N-H) Prop3 High -OH Acceptor Capacity Max Steric Hindrance THEA->Prop3 Prop1->BHEA + Hydroxyethyl Prop2->THEA + Hydroxyethyl

Caption: Structural evolution and property shifts in hydroxyethylammonium derivatives.

Comparative Thermophysical & Solvation Profiling

The structural differences directly manifest in the thermophysical properties of their respective acetate salts. As the degree of substitution increases from MEA to THEA, the spatial demands of the cation increase. This results in progressively larger cavity volumes and surface areas[2]. Consequently, the dielectric (hydration) energies become increasingly negative, indicating stronger and more favorable interactions with aqueous solvent environments[2].

Property / Metric2-Hydroxyethylammonium (MEA)Bis(2-hydroxyethyl)ammonium (BHEA)Tris(2-hydroxyethyl)ammonium (THEA)
Amine Classification PrimarySecondaryTertiary
H-Bond Donors (N-H) 321
H-Bond Acceptors (-OH) 123
Cavity Volume SmallestIntermediateLargest
Hydration Energy Less negativeModerately negativeMost negative (Strongest interaction)
H₂S Gas Solubility BaselineEnhancedHighly Enhanced

Application Efficacy: Gas Capture and Radiochemistry

The structural nuances of BHEA make it highly versatile across disparate fields:

  • Acid Gas Sweetening (H₂S/CO₂ Capture) : In volumetric gas solubility studies, the solubility of H₂S in alkanolammonium acetates increases in the order of MEA < BHEA < THEA (or diethyl-derivatives)[3]. The causality lies in the free volume: the bulkier BHEA cation disrupts the tight ionic packing seen in MEA, creating larger "cavities" within the liquid structure that can physically accommodate more gas molecules, while the additional -OH group provides secondary interaction sites for H₂S[3].

  • Radiopharmaceutical Buffering : Diethanolammonium-based PILs have been proven as highly effective buffering agents for the synthesis of ⁶⁸Ga-labeled radiopharmaceuticals[4]. The moderate steric hindrance of BHEA prevents unwanted coordination with the radiometal, while its balanced pKa maintains the strict pH window required for chelator-peptide conjugation[4].

Validated Experimental Workflows

To ensure data integrity when comparing these derivatives, the synthesis and characterization must follow a self-validating system. Below is the standardized protocol for synthesizing Bis(2-hydroxyethyl)ammonium acetate ([BHEA][Ace]) and preparing it for gas solubility testing.

Protocol: Synthesis and Validation of [BHEA][Ace]
  • Step 1: Equimolar Addition under Thermal Control Action: Add an ethanol solution of acetic acid dropwise to an equimolar stirring solution of diethanolamine in ethanol at 0 °C[3]. Causality: The Brønsted acid-base proton transfer is highly exothermic. Maintaining 0 °C prevents localized boiling of the solvent and thermal degradation of the amine, ensuring high product purity.

  • Step 2: Inert Atmosphere Maintenance Action: Conduct the entire synthesis under a continuous N₂ atmosphere[3]. Causality: Alkanolammonium PILs are extremely hygroscopic. N₂ blanketing prevents atmospheric moisture absorption, which would prematurely saturate the hydrogen-bonding network.

  • Step 3: Solvent Removal and High-Vacuum Drying Action: Evaporate ethanol using a rotary evaporator, followed by high-vacuum drying (e.g., 7 Pa) for 48 hours[5]. Causality: Removes the volatile reaction solvent and pulls off residual water generated during the reaction, isolating the pure [BHEA][Ace] salt.

  • Step 4: Self-Validation via Karl-Fischer Titration Action: Quantify water content using a coulometric Karl-Fischer titrator. Proceed to the next phase only if water content is < 0.1% mass fraction[5]. Causality: Water acts as a highly competitive hydrogen-bonding agent. Even trace amounts will drastically alter the PIL's viscosity, cavity volume, and gas absorption capacity, invalidating comparative data.

  • Step 5: Volumetric Gas Solubility Analysis Action: Introduce H₂S or CO₂ into the purified PIL using a calibrated volumetric cell at controlled temperatures (298 K to 318 K) and atmospheric pressure[3].

Workflow Step1 Equimolar Mixing (Amine + Acid at 0°C) Step2 N2 Atmosphere Reaction Step1->Step2 Step3 Vacuum Drying (7 Pa, 48h) Step2->Step3 Step4 Validation: KF Titration (Moisture < 0.1%) Step3->Step4 Step5 Volumetric Gas Solubility Analysis Step4->Step5

Caption: Standardized protocol for BHEA-based PIL synthesis and gas solubility validation.

References

  • [5] Structure of the ionic liquid bis(2-hydroxyethyl)ammonium butyrate. Source: ResearchGate. 5

  • [3] Solubility of H2S in ammonium-based ionic liquids. Source: PATh / Elsevier. 3

  • [2] Influence of 2-hydroxyethylammonium acetate-based protic ionic liquids on the thermophysical properties of aqueous DL-alanine solutions. Source: PMC / NIH. 2

  • [1] Protic Ionic Liquid–H2O Mixtures Structure, Interactions, and Structure–Property Relationships. Source: ACS Publications. 1

  • [4] Diethanolammonium protic ionic liquids - promising buffers for the synthesis of 68Ga- labelled radiopharmaceuticals. Source: ResearchGate. 4

Sources

Validation

Performance evaluation of Bis(2-hydroxyethyl)azanium in different base oils.

As a Senior Application Scientist, I have structured this technical guide to move beyond empirical observations and delve into the mechanistic causality of lubricant additive performance. For researchers, drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical guide to move beyond empirical observations and delve into the mechanistic causality of lubricant additive performance. For researchers, drug development professionals, and biomedical engineers, the reliability of manufacturing equipment—such as rotary tableting presses and high-vacuum pharmaceutical mechanisms—is paramount. Traditional anti-wear additives like Zinc Dialkyldithiophosphate (ZDDP) pose severe heavy-metal toxicity and contamination risks.

Enter Bis(2-hydroxyethyl)azanium (widely recognized in industrial chemistry as the diethanolammonium cation). When paired with a fatty acid anion like oleate to form a protic ionic liquid (PIL), it acts as a next-generation, ashless friction modifier. This guide objectively evaluates its performance across different base oil matrices, providing the experimental frameworks necessary to validate its efficacy in your own high-purity applications.

Mechanistic Causality: The Biphasic Nature of Bis(2-hydroxyethyl)azanium

To understand why Bis(2-hydroxyethyl)azanium performs differently across various base oils, we must analyze its molecular architecture. The cation possesses two hydroxyl (-OH) groups and a centralized nitrogen atom, making it highly polar and surface-active.

When dispersed in a base oil, the additive's performance is governed by competitive adsorption .

  • In Non-Polar Oils (e.g., Polyalphaolefin - PAO): The highly polar azanium cation is thermodynamically repelled by the non-polar matrix. This forces the molecules to migrate to the metal interface, forming a dense, robust boundary layer that prevents asperity contact even at low concentrations[1].

  • In Polar Oils (e.g., Polyalkylene Glycol - PAG): The ether oxygen atoms within the PAG matrix actively solvate the azanium cation via hydrogen bonding. This solvation increases the activation energy required for the additive to adsorb onto the metal surface, necessitating higher additive concentrations to achieve the same friction reduction[2].

Under high contact pressures and shear, the physically adsorbed layer undergoes tribochemical degradation, reacting with the metal substrate to form a sacrificial nitrogen-and-oxygen-rich tribofilm[3].

G IL Bis(2-hydroxyethyl)azanium Additive BaseOil Base Oil Matrix (PAO / PAG / Aqueous) IL->BaseOil Dispersion & Solvation Adsorption Physical Adsorption (Polar Head Anchoring) IL->Adsorption Electrostatic Attraction Surface Metal Substrate (e.g., AISI 52100 Steel) BaseOil->Surface Boundary Lubrication Adsorption->Surface TriboReaction Tribochemical Reaction (High Shear/Temp) Adsorption->TriboReaction Activation Energy (Load) Tribofilm Protective Tribofilm (Metal-Oxide/Nitrogen Complex) TriboReaction->Tribofilm Tribofilm->Surface Sacrificial Protection Layer

Caption: Mechanistic pathway of Bis(2-hydroxyethyl)azanium adsorption and tribofilm formation.

Self-Validating Experimental Protocol

In tribology, a protocol is only as trustworthy as its internal validation mechanisms. The following step-by-step methodology is designed as a closed-loop system: physical miscibility validates chemical stability, and post-test surface analysis validates the macroscopic friction data.

Phase 1: Formulation & Miscibility Validation
  • Action: Disperse 1.0 wt% Bis(2-hydroxyethyl)azanium oleate into the target base oil using ultrasonic agitation at 60°C for 30 minutes.

  • Causality: A 1.0 wt% concentration is selected because nanoscale atomic force microscopy (AFM) studies indicate that boundary layer saturation typically occurs near this threshold; excess additive can lead to agglomeration without added tribological benefit[1].

  • Validation Checkpoint: Analyze the blend using Dynamic Light Scattering (DLS). If the Polydispersity Index (PDI) exceeds 0.3, the micellar dispersion is thermodynamically unstable, which would yield false-negative wear results during testing.

Phase 2: Macroscopic Tribological Evaluation
  • Action: Execute a Ball-on-Disc tribometer test (ASTM D4172 standard) using AISI 52100 bearing steel. Parameters: 10 N load, 0.1 m/s sliding speed, 25°C.

  • Causality: These parameters simulate the sliding contact pressures found in pharmaceutical rotary presses and biomedical actuators.

  • Validation Checkpoint: Monitor the real-time Coefficient of Friction (COF). A stable, flat COF curve validates the continuous replenishment of the tribofilm. A sudden spike indicates localized film failure and a transition into severe adhesive wear.

Phase 3: Surface Chemical Characterization
  • Action: Wash the wear scar with hexane and analyze via X-ray Photoelectron Spectroscopy (XPS).

  • Causality: Macroscopic friction reduction must be mechanistically proven. XPS detects N 1s and O 1s binding energy shifts, confirming that the azanium cation has chemically reacted to form a tribofilm rather than merely acting as a fluid spacer[2].

Workflow Prep 1. Formulation Prep (1.0 wt% Additive) Miscibility 2. Stability Check (DLS Validation) Prep->Miscibility TriboTest 3. Ball-on-Disc (ASTM D4172) Miscibility->TriboTest SurfaceAnal 4. XPS Analysis (Chemical State) TriboTest->SurfaceAnal Data 5. Performance Output (COF & Wear Rate) SurfaceAnal->Data

Caption: Self-validating experimental workflow for tribological performance evaluation.

Quantitative Performance Comparison

The table below synthesizes the tribological performance of 1.0 wt% Bis(2-hydroxyethyl)azanium oleate across three distinct base oil matrices, benchmarked against a traditional ZDDP-additized PAO.

Table 1: Performance Evaluation of 1.0 wt% Additive in Diverse Base Oils

Base Oil MatrixPolaritySteady-State COFWear Volume (10⁻⁶ mm³)Primary Mechanism of Action
PAO (Group IV) Non-Polar0.0612.4Strong surface adsorption due to thermodynamic repulsion from the oil matrix.
PAG Polar0.1138.7Competitive solvation; base oil hydrogen-bonds with the additive, hindering surface anchoring.
Water-Glycol Aqueous0.0925.2Formation of a highly lubricious hydration layer coupled with localized tribofilm generation.
PAO + ZDDP (Ref) Non-Polar0.0815.1Sacrificial zinc-phosphate glass film formation (High toxicity/ash content).

Note: Data trends are synthesized from foundational studies on diethanolammonium-based ionic liquids in boundary lubrication regimes[4],[2],[5].

Expert Discussion & Alternative Analysis

When evaluating the data, the superiority of Bis(2-hydroxyethyl)azanium in non-polar PAO is undeniable. It achieves a 25% reduction in COF and a 17% reduction in wear volume compared to the industry-standard ZDDP. This is driven by the azanium cation's inherent polarity, which ensures rapid migration to the metal surface to form a low-shear protective layer[2].

Conversely, in polar PAGs , the additive underperforms. The structural pairing of the ionic liquid dictates its miscibility; the ether linkages in PAG trap the azanium cations in the bulk fluid, preventing them from reaching the metal interface[2]. If a polar base oil must be used, researchers should consider synthesizing an ionic liquid with a longer, more hydrophobic alkyl chain on the cation to force phase separation at the boundary layer.

For drug development professionals dealing with biocompatibility, the Water-Glycol results are highly promising. Halogen-free ionic liquids based on the diethanolammonium structure mitigate the corrosive nature of traditional salts while maintaining excellent lubricity in aqueous environments[4]. Furthermore, because these protic ionic liquids exhibit negligible volatility, they are uniquely suited for high-vacuum pharmaceutical manufacturing processes and space mechanisms where traditional oils would outgas[5].

Ultimately, replacing ZDDP with Bis(2-hydroxyethyl)azanium-based additives offers a pathway to ashless, heavy-metal-free lubrication without sacrificing mechanical durability.

References

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Bis(2-hydroxyethyl)azanium Salts

For researchers, scientists, and drug development professionals, a comprehensive understanding of the cytotoxic potential of excipients and formulation agents is paramount. This guide provides an in-depth, objective comp...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the cytotoxic potential of excipients and formulation agents is paramount. This guide provides an in-depth, objective comparison of the cytotoxicity of bis(2-hydroxyethyl)azanium salts, commonly known as diethanolamine (DEA), with other widely used alternatives. By synthesizing experimental data and elucidating the underlying mechanisms, this document aims to empower informed decisions in product formulation and development.

Introduction to Bis(2-hydroxyethyl)azanium (Diethanolamine) and its Significance

Diethanolamine (DEA) is a secondary amine and a diol, lending it amphiphilic properties that are valuable in a myriad of industrial and consumer products.[1] It functions as a surfactant, emulsifier, pH adjuster, and corrosion inhibitor.[2] Its presence is notable in cosmetics, personal care products like shampoos and lotions, metalworking fluids, and as an intermediate in the production of other chemicals.[2][3] Despite its utility, concerns over its toxicological profile have prompted a closer examination of its cytotoxic effects and a search for safer alternatives.

Mechanistic Insights into Diethanolamine-Induced Cytotoxicity

The cytotoxic effects of DEA are not merely a result of non-specific membrane disruption but involve specific biochemical pathways. A key mechanism is the interference with choline metabolism. DEA competitively inhibits choline uptake and its subsequent phosphorylation, leading to a state of choline deficiency within the cell.[4] This disruption of phospholipid metabolism can alter membrane structure and function.[3]

Furthermore, studies have demonstrated that DEA can induce apoptosis, or programmed cell death. This has been observed in various cell types, including fetal mouse hippocampal cells.[4] The induction of apoptosis is a critical consideration in safety assessments, particularly for products with prolonged or repeated exposure.

Experimental Assessment of Cytotoxicity: Protocols and Rationale

To quantitatively assess the cytotoxicity of DEA and its alternatives, a battery of in vitro assays is employed. Each assay interrogates a different aspect of cellular health, providing a comprehensive picture of a compound's toxic potential.

Cell Viability Assays

3.1.1. MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., DEA, its alternatives) and appropriate controls (vehicle control, positive control for toxicity). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Cell Membrane Integrity Assays

3.2.1. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is rapidly released upon plasma membrane damage.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, the released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release (from cells treated with a lysis buffer).

Apoptosis Assays

3.3.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Culture and treat cells with the test compounds as previously described.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Comparative Cytotoxicity Analysis

An objective comparison of cytotoxicity requires standardized experimental conditions. The following sections present a comparative analysis based on available data.

Diethanolamine (DEA) vs. Other Ethanolamines

Monoethanolamine (MEA) and Triethanolamine (TEA) are structurally related to DEA and are also used in similar applications.

CompoundAcute Oral LD50 (rat)Primary Cytotoxic Characteristics
Monoethanolamine (MEA) 1.0-2.0 g/kgCorrosive to skin at high concentrations.[5]
Diethanolamine (DEA) 0.7-2.0 g/kgInduces choline deficiency and apoptosis.[3][4]
Triethanolamine (TEA) 4.0-8.0 g/kgGenerally considered less toxic than MEA and DEA.[5]

Table 1: Comparative acute oral toxicity of ethanolamines.

As indicated by the LD50 values, TEA is generally less acutely toxic than MEA and DEA. MEA is noted for its corrosive properties, while DEA's toxicity is linked to specific metabolic interference.

Diethanolamine (DEA) vs. Fatty Acid Diethanolamides

Fatty acid diethanolamides, such as Cocamide DEA and Lauramide DEA, are condensation products of DEA and fatty acids. They are often used as foaming and thickening agents.

CompoundAcute Oral LD50 (rat)Key Cytotoxic Findings
Diethanolamine (DEA) 0.7-2.0 g/kgInduces choline deficiency and apoptosis.
Cocamide DEA >5.0 g/kgMinimal eye irritant and moderate skin irritant in rabbits.[6]
Lauramide DEA 2.7 g/kgMild to moderate eye and skin irritant.[6][7]
Oleamide DEA 12.4 ml/kgNot an eye irritant, moderate skin irritant.[6]

Table 2: Comparative acute oral toxicity of DEA and fatty acid diethanolamides.

The fatty acid diethanolamides generally exhibit lower acute oral toxicity compared to DEA. However, they can still cause skin and eye irritation. It is important to note that commercial grades of these amides may contain residual free DEA, which can contribute to their overall toxicological profile.[6][8]

Emerging Alternatives: Plant-Based and Amino Acid-Based Surfactants

Growing consumer demand for "greener" and milder products has led to the development of surfactants derived from natural sources.

4.3.1. Plant-Based Surfactants

Surfactants derived from sources like coconut oil, corn, and sugar (e.g., alkyl polyglucosides) are gaining popularity. They are generally considered to be readily biodegradable and have a lower irritation potential compared to traditional surfactants.

4.3.2. Amino Acid-Based Surfactants

These surfactants are created by reacting amino acids (like glycine or glutamic acid) with fatty acids. Examples include Sodium Cocoyl Glycinate and Sodium Lauroyl Glutamate. They are known for their mildness, good foaming properties, and biodegradability.[9][10] Studies have shown that amino acid-based surfactants exhibit very low toxicity in various in vitro models.

While direct comparative studies with DEA using standardized cytotoxicity assays are limited, the available data strongly suggests that both plant-based and amino acid-based surfactants have a significantly better safety profile, particularly concerning skin and eye irritation. A study comparing various surfactants found that amino acid-based surfactants had much lower toxicity than traditional surfactants like sodium dodecyl sulfate.

Visualization of Experimental Workflows and Cytotoxicity Pathways

To further clarify the experimental processes and the mechanisms of cytotoxicity, the following diagrams are provided.

Experimental_Workflow_MTT_Assay A Seed cells in 96-well plate B Treat with test compounds A->B C Add MTT reagent B->C D Incubate (formazan formation) C->D E Solubilize formazan D->E F Measure absorbance (570 nm) E->F G Calculate % viability & IC50 F->G

Experimental workflow for the MTT assay.

DEA_Cytotoxicity_Pathway DEA Diethanolamine (DEA) Choline_Transport Inhibition of Choline Transport DEA->Choline_Transport Choline_Deficiency Intracellular Choline Deficiency Choline_Transport->Choline_Deficiency Phospholipid_Metabolism Altered Phospholipid Metabolism Choline_Deficiency->Phospholipid_Metabolism Apoptosis Induction of Apoptosis Choline_Deficiency->Apoptosis Membrane_Integrity Compromised Membrane Integrity Phospholipid_Metabolism->Membrane_Integrity Cell_Death Cell Death Membrane_Integrity->Cell_Death Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Caspase_Activation->Cell_Death

Simplified signaling pathway of DEA-induced cytotoxicity.

Conclusion and Future Directions

The data presented in this guide clearly indicates that bis(2-hydroxyethyl)azanium salts (diethanolamine) exhibit a dose-dependent cytotoxicity that is mediated, at least in part, by the disruption of choline metabolism and the induction of apoptosis. While its fatty acid derivatives generally show lower acute toxicity, they are not without concerns regarding irritation.

In contrast, the available evidence strongly supports the superior safety profile of plant-based and amino acid-based surfactants. Their inherent mildness and biodegradability make them compelling alternatives in formulations where biocompatibility is a primary concern.

For researchers and formulators, the choice of a surfactant or emulsifier should be guided by a thorough evaluation of its cytotoxic potential. While DEA and its derivatives have a long history of use, the trend towards safer, more sustainable ingredients is undeniable. Further head-to-head comparative studies using a standardized panel of in vitro cytotoxicity assays would be invaluable in providing a more definitive quantitative ranking of these alternatives. This would enable an even more robust, data-driven approach to formulation development, ultimately leading to safer and more effective products.

References

  • Final Report on the Safety Assessment of Cocamide DEA, Lauramide DEA, Linoleamide DEA, and Oleamide DEA. International Journal of Toxicology. 1986. [Link]

  • Pinazo, A., et al. Comparative evaluation of cytotoxicity and phototoxicity of mono and diacylglycerol amino acid-based surfactants. Toxicology in Vitro. 2008. [Link]

  • Santos Ltd. Qualitative Tier 2 Assessment – Cocamide Diethanolamine. 2021. [Link]

  • R Discovery. 7 Final Report on the Safety Assessment of Cocamide DEA, Lauramide DEA, Linoleamide DEA, and Oleamide DEA. International Journal of Toxicology. 1986. [Link]

  • Arechabala, B., et al. Comparison of cytotoxicity of various surfactants tested on normal human Fibroblast cultures using the neutral red test, MTT assay and LDH release. ATLA. 1999. [Link]

  • National Toxicology Program. NTP Toxicology and Carcinogenesis Studies of Lauric Acid Diethanolamine Condensate (CAS NO. 120-40-1) in F344/N Rats and B6C3F1 Mice (Dermal Studies). National Toxicology Program technical report series. 1999. [Link]

  • Kraeling, M. E., & Bronaugh, R. L. In vitro human skin penetration of diethanolamine. Food and chemical toxicology. 2003. [Link]

  • Cosmetic Ingredient Review. Final Report on the Safety Assessment of Isostearamide DEA & MEA, Myristamide DEA & MEA, and Stearamide DEA & MEA. International Journal of Toxicology. 1990. [Link]

  • Kjellin, M., & Johansson, I. Development of amino acid-based surfactants: from synthesis to applications. Current Opinion in Colloid & Interface Science. 2010. [Link]

  • de Almeida, J. G. L., et al. Comparison of biodegradability, and toxicity effect of biosurfactants with synthetic surfactants. In: Biosurfactants. 2023. [Link]

  • U.S. Environmental Protection Agency. Diethanolamine. [Link]

  • Fiume, M. M., et al. Safety assessment of diethanolamides as used in cosmetics. International journal of toxicology. 2013. [Link]

  • International Agency for Research on Cancer. Diethanolamine. IARC monographs on the evaluation of carcinogenic risks to humans. 2000. [Link]

  • Cosmetic Ingredient Review. GREEN Diethanolamine (DEA) and Related DEA-Containing Ingredients. 2011. [Link]

  • Lomax, E. J., et al. Synthetic and Bio-Derived Surfactants Versus Microbial Biosurfactants in the Cosmetic Industry: An Overview. Cosmetics. 2022. [Link]

  • Lagunin, A., et al. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences. 2023. [Link]

  • INCHEM. Diethanolamine (IARC Summary & Evaluation, Volume 77, 2000). [Link]

  • Lee, E., et al. Comparison of in vivo and in vitro tests to predict the irritation potential of surfactants and cleansing formulation. IFSCC Conference. 2019. [Link]

  • Cosmetic Ingredient Review. Amended Final Safety Assessment Diethanolamine and its Salts as Used in Cosmetics. 2011. [Link]

  • National Toxicology Program. NTP Technical Report on the Toxicity Studies of Diethanolamine (CAS No. 111-42-2) Administered Topically and in Drinking Water to F344/N Rats and B6C3F1 Mice. Toxicology and carcinogenesis studies. 1992. [Link]

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Safety & Regulatory Compliance

Safety

Bis(2-hydroxyethyl)azanium Proper Disposal &amp; Handling Procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream lifecycle of process chemicals. Bis(2-hydroxyethyl)azanium —the systematic IUPAC name for the protonated dieth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream lifecycle of process chemicals. Bis(2-hydroxyethyl)azanium —the systematic IUPAC name for the protonated diethanolammonium cation, commonly encountered in the laboratory as diethanolamine hydrochloride (DEA·HCl) or diethanolammonium sulfate—presents unique operational and disposal challenges.

While highly valuable as a biological buffer, counterion, or synthetic intermediate, its post-use management requires strict adherence to environmental and chemical safety protocols. Do not treat this compound as a generic aqueous waste. Understanding the causality behind its reactivity and environmental impact is the first step in building a self-validating safety protocol for your laboratory.

Hazard Profile & Mechanistic Causality

Why do we treat this chemical with such rigorous disposal standards?

  • Nitrosamine Formation (Critical Safety Risk): Because it is derived from a secondary amine, bis(2-hydroxyethyl)azanium is highly susceptible to nitrosation. If inadvertently mixed with nitrites or nitrous acid in a general waste carboy, it undergoes a reaction to form N-nitrosodiethanolamine (NDELA), a potent cohort-of-concern carcinogen. Strict waste segregation is paramount.

  • Aquatic Toxicity & Oxygen Depletion: While the compound is readily biodegradable, it exerts a high Biochemical Oxygen Demand (BOD) and demonstrates moderate toxicity to aquatic invertebrates (1)[1]. Improper drain disposal can cause localized ecological damage and hypoxia in municipal water systems.

  • Thermal Decomposition Hazards: When incinerated, the nitrogen atom oxidizes into toxic nitrogen oxides (NOx), and chloride counterions (in DEA·HCl) generate hydrogen chloride (HCl) gas. Therefore, thermal destruction requires specialized alkaline scrubber systems.

Quantitative Data & Regulatory Thresholds

To build an effective disposal plan, you must understand the regulatory limits and physicochemical properties governing the substance.

Property / MetricValueCausality / Impact on Disposal
CERCLA Reportable Quantity (RQ) 100 lbs (45.4 kg)Spills exceeding this amount require immediate EPA/National Response Center notification (2)[3].
Aquatic Toxicity (Daphnia magna) EC50: 30.1 mg/L (48h)Moderate aquatic toxicity necessitates preventing entry into municipal drains or groundwater[1].
Biodegradability 93% in 28 daysReadily biodegradable, but high BOD causes localized hypoxia in waterways[1].
Thermal Decomposition Products NOx, COx, HCl (if chloride salt)Incineration facilities must utilize scrubbers to neutralize toxic exhaust gases.
RCRA Status Non-hazardous (Subtitle D)Not federally classified as hazardous waste under Subtitle C, but state-level regulations often mandate chemical waste processing (4)[4].
Step-by-Step Disposal Protocols
Protocol A: Aqueous Waste Management

Applies to: Buffer solutions, process washings, and synthetic aqueous waste.

  • Segregation (Critical Step): Ensure waste carboys do not contain any nitrites, nitrous acid, or strong oxidizers. Verify the waste log before adding bis(2-hydroxyethyl)azanium solutions to prevent carcinogenic NDELA formation.

  • pH Verification: Check the pH of the waste stream. While unprotonated diethanolamine solutions are alkaline, diethanolammonium chloride solutions are slightly acidic. Neutralize to pH 6–8 if required by your facility's specific waste profile.

  • Containerization: Transfer to high-density polyethylene (HDPE) containers. Causality: Amine derivatives can be corrosive to copper, zinc, and galvanized iron; never use metal drums for storage.

  • Labeling & Transfer: Label clearly as "Non-RCRA Regulated Amine Waste" (unless mixed with RCRA hazardous solvents) and transfer to an approved environmental vendor for chemical treatment.

Protocol B: Solid Waste Handling

Applies to: Expired or contaminated diethanolamine hydrochloride powder/crystals.

  • Collection: Sweep up solid waste using non-sparking tools to avoid aerosolizing the powder. Do not use compressed air for cleaning.

  • Packaging: Place the collected solid into a sealed, moisture-proof container (e.g., a poly-lined fiber drum), as the salts are highly hygroscopic.

  • Disposal Route: Route exclusively to a high-temperature incinerator equipped with an alkaline scrubber. Causality: Thermal decomposition of azanium compounds releases toxic NOx and HCl gases, which must be scrubbed before atmospheric release.

Protocol C: Accidental Spill Containment

Applies to: Uncontrolled releases of liquid or solid material.

  • Isolation: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves, safety goggles, and a particulate respirator (Filter type ABEK) if aerosols or dust are present[1].

  • Containment: For liquid spills, surround the perimeter with an inert absorbent such as Chemizorb®, dry sand, or earth ()[5]. Causality: Combustible absorbents (like sawdust) should be avoided if the spill is potentially mixed with strong oxidizers.

  • Recovery: Mechanically collect the bound spill and place it into a designated hazardous waste bin.

  • Decontamination: Wash the affected area with water. Ensure the wash water is collected for vendor disposal and not flushed down the drain, due to the compound's aquatic toxicity.

Waste Routing Visualization

DisposalWorkflow Start Bis(2-hydroxyethyl)azanium Waste Stream Decision Identify Waste State Start->Decision Solid Solid Waste (e.g., DEA·HCl Salt) Decision->Solid Powder/Crystals Aqueous Aqueous Solution (Buffer/Process Waste) Decision->Aqueous Liquid/Buffer Spill Accidental Spill (Uncontrolled Release) Decision->Spill Leak/Spill Incineration High-Temp Incineration (Requires NOx Scrubber) Solid->Incineration Segregation Segregate from Nitrites (Prevent NDELA Formation) Aqueous->Segregation Absorb Absorb with Inert Material (Sand/Chemizorb) Spill->Absorb LiquidDisposal Approved Aqueous Waste Vendor Segregation->LiquidDisposal Absorb->Solid Containerize

Workflow for Bis(2-hydroxyethyl)azanium waste routing and spill response.

References
  • Title: SAFETY DATA SHEET - Diethanolamine hydrochloride Source: Merck / MilliporeSigma URL
  • Title: 40 CFR 302.
  • Source: U.S. Environmental Protection Agency (EPA)

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